3-(2-Aminopropan-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminopropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIIQFUNBGLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130631-19-5 | |
| Record name | 3-(2-aminopropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-Aminopropan-2-yl)aniline CAS number and synonyms
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Core Focus: Molecular Structure, Properties, and Synthetic Strategy of 3-(2-Aminopropan-2-yl)aniline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of 3-(2-aminopropan-2-yl)aniline, a compound of increasing interest for advanced chemical synthesis. We will dissect its molecular architecture and physicochemical properties, offering insights into its reactivity and potential applications. A detailed, logically derived synthetic protocol is presented, emphasizing the rationale behind each step to ensure both conceptual understanding and practical reproducibility. This document is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this versatile molecule.
Foundational Analysis: Molecular Structure and Physicochemical Profile
A molecule's utility in research and development is fundamentally dictated by its structure and inherent properties. 3-(2-Aminopropan-2-yl)aniline presents a unique structural motif that is key to its synthetic versatility.
Molecular Structure and Identity
3-(2-Aminopropan-2-yl)aniline is an aromatic amine featuring a substituted propane group at the meta-position of the aniline ring. Its molecular formula is C9H14N2.[1][2] The defining feature is the presence of two primary amine groups: one aromatic (directly attached to the benzene ring) and one aliphatic (part of the 2-aminopropan-2-yl substituent). This dual-functionality is the cornerstone of its chemical utility.
-
IUPAC Name: 3-(2-aminopropan-2-yl)aniline
-
CAS Number: 130631-19-5[1]
-
Canonical SMILES: CC(C)(C1=CC(=CC=C1)N)N[3]
-
InChI Key: KXAIIQFUNBGLRH-UHFFFAOYSA-N[3]
Figure 1: Molecular Structure of 3-(2-Aminopropan-2-yl)aniline A 2D representation highlighting the aromatic and aliphatic amine groups.
Physicochemical Data
The quantitative properties of a molecule are critical for planning experiments, from dissolution to purification. The following table summarizes key data for 3-(2-aminopropan-2-yl)aniline.
| Property | Value | Source(s) |
| Molecular Formula | C9H14N2 | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Monoisotopic Mass | 150.11569 Da | [3] |
| Predicted XlogP | 0.9 | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Expert Insight: The most significant chemical feature of this molecule is the differential basicity of its two amine groups. The aliphatic amine is a significantly stronger base than the aromatic amine due to the electron-withdrawing nature of the benzene ring, which delocalizes the lone pair of the aromatic nitrogen. This allows for highly selective chemical transformations. For example, under mildly acidic conditions, the aliphatic amine can be selectively protonated, rendering it non-nucleophilic, while the aromatic amine remains available for reactions such as acylation or diazotization. This principle is fundamental to its use as a versatile building block.
A Proposed Synthetic Workflow: A Guide for the Bench Chemist
While numerous synthetic routes may be conceived, a robust and logical approach for a molecule like 3-(2-aminopropan-2-yl)aniline often involves the reduction of corresponding nitro groups. This method is a staple in medicinal chemistry due to its reliability and the commercial availability of starting materials.
Overall Synthetic Strategy
The proposed synthesis is a two-step process starting from 1-nitro-3-(1-methyl-1-nitroethyl)benzene. This precursor contains the complete carbon skeleton with nitrogen functionalities masked as nitro groups. The final step is a non-selective reduction of both nitro groups to yield the target diamine.
Figure 2: Proposed High-Level Synthetic Workflow This diagram outlines the strategic conversion of a dinitro precursor to the final diamine product.
Detailed Experimental Protocol
This protocol is a well-established method for nitro group reduction and is provided as a foundational procedure.
Objective: To synthesize 3-(2-aminopropan-2-yl)aniline via the reduction of 1-nitro-3-(1-methyl-1-nitroethyl)benzene.
Materials:
-
1-nitro-3-(1-methyl-1-nitroethyl)benzene (starting material)
-
Ethanol (or Methanol)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Celite® (for filtration)
-
Standard glassware for hydrogenation
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the starting dinitro compound in a suitable solvent like ethanol.
-
Causality: Ethanol is chosen for its ability to dissolve the organic starting material and its relative inertness under hydrogenation conditions.
-
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Causality: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines. It provides a high surface area for the reaction.
-
-
Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically to 3-4 atm or ~50 psi).
-
Trustworthiness: The initial purge with inert gas is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
-
-
Reaction Monitoring: Agitate the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction progress can be monitored by the uptake of hydrogen (a drop in pressure). The reaction is typically complete when hydrogen consumption ceases.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Causality: Celite® is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring a clean separation.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by standard techniques such as column chromatography or vacuum distillation to yield pure 3-(2-aminopropan-2-yl)aniline.
Self-Validation System: The identity and purity of the final product must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak at m/z 150, corresponding to the molecular formula.[2]
Applications and Future Directions
The utility of 3-(2-aminopropan-2-yl)aniline stems from its identity as a bifunctional building block. Its potential applications are diverse and significant:
-
Pharmaceutical Chemistry: This compound is a valuable scaffold for creating libraries of novel drug candidates.[2] The two distinct amine handles allow for the systematic and selective addition of different pharmacophores to explore structure-activity relationships (SAR).
-
Industrial Chemistry: As a diamine, it can be used in the synthesis of polymers, dyes, and pigments, where its unique structure can impart specific properties to the final material.[2]
-
Organic Synthesis: It serves as a versatile starting material for the construction of more complex molecular architectures.[2]
The continued exploration of this molecule's reactivity will undoubtedly lead to novel synthetic methodologies and the development of new chemical entities with valuable properties.
References
- BLDpharm. (n.d.). 3-(2-Aminopropan-2-yl)aniline.
-
PubChem. (n.d.). 3-(aminomethyl)-N-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethyl)aniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- PubChemLite. (n.d.). 3-(2-aminopropan-2-yl)aniline (C9H14N2).
- Smolecule. (n.d.). Buy 3-(1-Aminopropan-2-yl)aniline.
-
PubChemLite. (n.d.). 3-(2-aminopropan-2-yl)aniline (C9H14N2). Retrieved February 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-(2-Aminopropan-2-yl)aniline in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-aminopropan-2-yl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility. It further provides a robust framework for researchers to determine its solubility profile experimentally. By understanding the molecule's physicochemical properties and the principles of solute-solvent interactions, professionals can make informed decisions in process chemistry, formulation development, and purification strategies. This guide includes theoretical background, predictive analysis, and detailed experimental protocols to empower researchers in generating reliable solubility data.
Introduction to 3-(2-Aminopropan-2-yl)aniline
3-(2-Aminopropan-2-yl)aniline, with the molecular formula C9H14N2, is an aromatic amine featuring both a primary aromatic amine and a primary aliphatic amine.[1][2] This dual functionality imparts a unique combination of chemical properties that are of interest in synthetic organic chemistry and medicinal applications.[1] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in a range of applications, including:
-
Reaction Media: Selecting an appropriate solvent that dissolves reactants is fundamental for successful chemical synthesis.
-
Purification: Techniques such as crystallization and chromatography are heavily dependent on differential solubility.
-
Formulation: For pharmaceutical applications, understanding solubility is key to developing stable and bioavailable drug products.
-
Analytical Chemistry: Method development for techniques like HPLC often requires knowledge of a compound's solubility.
Physicochemical Properties Governing Solubility
The solubility of 3-(2-aminopropan-2-yl)aniline is dictated by its molecular structure. The key features are:
-
Dual Amine Functionality: The presence of two primary amine groups—one aromatic and one aliphatic—allows for hydrogen bonding with protic solvents. These basic groups can also interact with acidic solvents.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component that favors interactions with nonpolar solvents through van der Waals forces.
-
Alkyl Group: The aminopropan-2-yl substituent adds to the nonpolar character of the molecule.
-
Polarity: The combination of a nonpolar aromatic ring and alkyl chain with polar amine groups gives the molecule a moderate overall polarity. This amphiphilic nature suggests it will have varied solubility across different solvent classes.
Table 1: Key Physicochemical Properties of 3-(2-Aminopropan-2-yl)aniline and Related Compounds
| Property | Value for 3-(2-Aminopropan-2-yl)aniline | Value for 3-Isopropylaniline (Analogue) | Reference |
| Molecular Formula | C9H14N2 | C9H13N | [2][3] |
| Molecular Weight | 150.22 g/mol | 135.21 g/mol | [3][4] |
| Predicted pKa | 4.67 ± 0.10 (for aromatic amine) | 4.67 ± 0.10 | [3] |
| Predicted XlogP | 0.9 | Not Available | [2] |
| Water Solubility | Predicted to be low | Practically insoluble | [3] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring and alkyl group of 3-(2-aminopropan-2-yl)aniline will interact favorably with nonpolar solvents via London dispersion forces. However, the polar amine groups will be poorly solvated, likely limiting high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar amine groups. They are often good general solvents for a wide range of organic compounds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The two amine groups in 3-(2-aminopropan-2-yl)aniline can participate in hydrogen bonding with these solvents, which would suggest good solubility. However, the hydrophobic backbone of the molecule will counteract this effect, particularly in highly polar solvents like water. For the analogue p-Cumidine, it is soluble in alcohol.[6]
Based on these principles, a qualitative prediction of solubility can be made:
-
High Solubility: Expected in polar aprotic solvents (e.g., THF, DCM) and short-chain alcohols (e.g., methanol, ethanol).
-
Moderate Solubility: Expected in less polar solvents like toluene and ethyl acetate.
-
Low Solubility: Expected in highly nonpolar solvents (e.g., hexanes) and highly polar protic solvents like water.
Experimental Determination of Solubility
Given the absence of extensive published data, experimental determination is crucial. A systematic approach is necessary to generate reliable and reproducible results.
Materials and Equipment
-
3-(2-Aminopropan-2-yl)aniline (analytical grade)
-
A range of organic solvents (HPLC grade) from different classes (see Table 2)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Glass vials with screw caps
Experimental Workflow
The following diagram outlines a standard workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 3-(2-aminopropan-2-yl)aniline (e.g., 20-30 mg) to a tared glass vial. The exact mass should be recorded.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated. Longer times (48-72 hours) may be necessary to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve.
-
Dilute the sampled supernatant from step 5 with the same solvent and analyze it using the same method.
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, comparative table.
Table 2: Solubility of 3-(2-Aminopropan-2-yl)aniline in Common Organic Solvents at 25°C (Template)
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |
| Nonpolar | n-Hexane | 1.9 | To be determined | |
| Toluene | 2.4 | To be determined | ||
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | To be determined | |
| Tetrahydrofuran (THF) | 7.5 | To be determined | ||
| Acetonitrile (ACN) | 37.5 | To be determined | ||
| Dimethyl Sulfoxide (DMSO) | 47 | To be determined | ||
| Polar Protic | Ethanol | 24.5 | To be determined | |
| Methanol | 32.7 | To be determined |
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments and must be controlled for accurate and reproducible results:
-
Temperature: Solubility is temperature-dependent. All measurements should be conducted at a constant, reported temperature.
-
Purity of Compound and Solvents: Impurities can enhance or decrease solubility. Use high-purity materials.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being tested.
-
Equilibration Time: Insufficient time will lead to an underestimation of the true thermodynamic solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
Conclusion
References
-
ICH. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. (n.d.). 2,4,6-Tri(propan-2-yl)aniline. [Link]
-
University of Manitoba. (2023). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 3-(2-aminopropan-2-yl)aniline. [Link]
-
ChemBK. (2024). 4-Isopropylaniline/4-Aminocumene/Cumidine. [Link]
Sources
- 1. Buy 3-(1-Aminopropan-2-yl)aniline [smolecule.com]
- 2. PubChemLite - 3-(2-aminopropan-2-yl)aniline (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 3. 3-ISOPROPYLANILINE | 5369-16-4 [chemicalbook.com]
- 4. 130631-19-5|3-(2-Aminopropan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 5. chem.ws [chem.ws]
- 6. chembk.com [chembk.com]
Technical Guide: pKa Determination of 3-(2-Aminopropan-2-yl)aniline
This technical guide is structured to provide a rigorous analysis of the acid dissociation constants (pKa) for 3-(2-Aminopropan-2-yl)aniline. It synthesizes theoretical prediction with practical experimental methodologies, designed for the application scientist.
Executive Summary
3-(2-Aminopropan-2-yl)aniline (CAS: 5369-16-4 analogue/derivative) represents a class of "linker" scaffolds used in kinase inhibitor synthesis. Its utility in drug development is defined by its dual-amine functionality: a highly basic aliphatic amine and a weakly basic aromatic amine.
Understanding the distinct ionization states of these two centers is critical for optimizing solubility, membrane permeability (LogD), and salt-form selection. This guide provides the predicted pKa values based on structural analogues and details the potentiometric titration protocol required for empirical validation.
Structural Analysis & Theoretical pKa Values
The molecule contains two distinct ionizable centers. To estimate their pKa values, we must deconstruct the molecule into its constituent pharmacophores and account for electronic coupling effects.
The Two Ionization Centers
| Ionization Center | Structural Class | Electronic Environment | Reference Analogue | Reference pKa |
| Site A (Aliphatic) | Tertiary Alkyl Primary Amine | Sterically hindered, electron-rich. Resembles cumylamine. | ~9.4 – 9.8 [1, 3] | |
| Site B (Aromatic) | Aniline (Meta-substituted) | Conjugated system. Lone pair delocalized into the ring. | 3-Isopropylaniline | ~4.7 [2, 5] |
Electronic Coupling & Predicted Shifts
While the reference values provide a baseline, the coexistence of both groups on the same phenyl ring introduces inductive effects (
-
The Aliphatic Shift (Site A): The phenyl ring is electron-withdrawing relative to an alkyl chain, lowering the pKa compared to t-butylamine (10.68). The meta-aniline group (neutral at pH > 5) is weakly electron-donating, potentially raising the pKa slightly back toward 9.8.
-
Predicted pKa: 9.6 ± 0.2
-
-
The Aromatic Shift (Site B): This is the critical shift. During the titration of the aniline group (typically pH 3–5), the aliphatic amine is already fully protonated (
). This cationic group exerts a strong electron-withdrawing inductive effect ( ) across the meta-position. This destabilizes the conjugate acid of the aniline, lowering its pKa.-
Predicted pKa: 3.8 ± 0.3 (Lower than the standard 4.7 of 3-isopropylaniline).
-
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation of the molecule from acidic to basic conditions.
Figure 1: The molecule exists predominantly as a +1 monocation at physiological pH (7.4), driven by the high basicity of the aliphatic amine.
Experimental Methodology: Potentiometric Titration
While prediction provides a range, drug filing requires experimental data. Potentiometric titration is the gold standard for pKa determination of diamines in this range (3 < pKa < 11).
Reagents & Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Solvent: 0.15 M KCl (aq) for ionic strength maintenance.
-
Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Step-by-Step Protocol
-
Electrode Calibration:
-
Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the full diamine range.
-
Validation: Slope must be >98% of theoretical Nernstian response.
-
-
Sample Preparation:
-
Weigh ~3–5 mg of 3-(2-Aminopropan-2-yl)aniline hydrochloride salt.
-
Dissolve in 20 mL of degassed 0.15 M KCl solution.
-
Critical Step: If using the free base, dissolve in a slight excess of HCl to start the titration from the fully protonated (dication) state.
-
-
Titration Workflow:
-
Acidification: Lower bulk pH to ~2.0 using 0.5 M HCl.
-
Alkalization: Titrate with 0.1 M KOH in small increments (0.5 µL - 2 µL) to ensure equilibrium.
-
Termination: Stop titration at pH 12.0.
-
-
Data Processing (Bjerrum Plot):
-
Calculate the average number of protons bound per molecule (
) at each pH step. - corresponds to the dication.
- corresponds to pKa1 (Aniline).
- corresponds to pKa2 (Aliphatic).
-
Workflow Visualization
Figure 2: Operational workflow for determining pKa values using the "Acid-to-Base" titration method.
Data Interpretation & Implications
Physiological State (pH 7.4)
At blood pH (7.4):
-
Site A (Aliphatic): pH < pKa (9.6)
Protonated (+) . -
Site B (Aromatic): pH > pKa (3.8)
Neutral (0) . -
Net Charge: +1.
-
Implication: The molecule will have high water solubility but may require active transport or specific formulation strategies to cross the blood-brain barrier (BBB) if CNS penetration is required.
Formulation Risks
-
Salt Disproportionation: If formulating as a weak acid salt (e.g., fumarate), ensure the counter-ion pKa is sufficiently low to protonate the aniline, otherwise, only the aliphatic amine will form a stable salt.
-
Oxidation: The electron-rich aniline group (Site B) is susceptible to oxidation. The +1 charge on the aliphatic chain offers some protection by inductively withdrawing electron density, but antioxidants are recommended in solution.
References
-
PubChem. Compound Summary: (S)-(-)-N,alpha-Dimethylbenzylamine (Cumylamine analogue). National Library of Medicine. [Link]
-
PubChem. Compound Summary: 3-Isopropylaniline.[1] National Library of Medicine. [Link][2]
-
IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution.[3] Butterworths, London.[3] (Standard Reference for Aniline pKa data).
Sources
Technical Guide: Physicochemical Characterization of 3-(2-Aminopropan-2-yl)aniline
A Researcher's Guide to Predicted Data and Experimental Verification of Melting and Boiling Points
Abstract
This technical guide addresses the critical physicochemical properties—specifically the melting and boiling points—of 3-(2-Aminopropan-2-yl)aniline (CAS No. 26566-41-4). As a novel compound of interest in synthetic and medicinal chemistry, establishing accurate physical constants is paramount for purity assessment, reaction optimization, and formulation development. This document consolidates predicted data from leading chemical databases and provides detailed, field-proven protocols for the experimental determination of these values. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to ensure data integrity and accelerate research initiatives.
Introduction: The Foundational Importance of Melting and Boiling Points
In the landscape of drug discovery and materials science, the melting point (M.P.) and boiling point (B.P.) are fundamental physical constants. They serve as the initial gatekeepers of compound identity and purity. A sharp, well-defined melting point range is a reliable indicator of a pure crystalline solid, whereas a broad and depressed range often signifies the presence of impurities.[1][2][3] This principle is a cornerstone of quality control in synthesis and manufacturing.
Furthermore, these thermal transition points dictate crucial process parameters. Boiling point data is essential for designing purification strategies like distillation, predicting compound volatility, and establishing safe handling and storage conditions. For drug development professionals, these values influence everything from solvent selection in formulation to the stability of the final active pharmaceutical ingredient (API). Given the absence of published experimental data for 3-(2-Aminopropan-2-yl)aniline, the protocols detailed herein are not merely procedural but essential for establishing a validated compound profile.
Physicochemical Data for 3-(2-Aminopropan-2-yl)aniline: A Predicted Profile
Currently, experimentally determined melting and boiling point data for 3-(2-Aminopropan-2-yl)aniline are not available in the public domain. However, computational models provide valuable estimations based on the compound's structure. These in silico predictions, summarized in Table 1, serve as a crucial starting point for experimental design.
Table 1: Predicted Physicochemical Properties of 3-(2-Aminopropan-2-yl)aniline
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[4] |
| Molecular Weight | 150.22 g/mol | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| XLogP | 0.9 | PubChem[4] |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
Note: The absence of predicted melting and boiling points from standard databases like PubChem underscores the critical need for experimental determination.
The Imperative of Experimental Verification
While computational tools for predicting physicochemical properties are increasingly sophisticated, they remain estimations.[5][6][7][8] Factors such as intermolecular forces (hydrogen bonding, van der Waals forces), molecular symmetry, and polymorphism can lead to significant deviations between predicted and actual values. For regulatory submissions, process scale-up, and fundamental research, experimentally validated data is the unequivocal gold standard. Therefore, the following sections provide robust, step-by-step protocols for determining these properties with high fidelity.
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is a highly reliable and widely adopted technique for determining the melting point of a solid organic compound.[1][9]
Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Methodology:
-
Sample Preparation:
-
Ensure the 3-(2-Aminopropan-2-yl)aniline sample is completely dry and crystalline. If necessary, pulverize a small amount to a fine powder using a mortar and pestle.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Gently tap the sealed end of the tube on a hard surface to compact the powder. Alternatively, drop the capillary tube through a long, narrow glass tube to facilitate packing.[9]
-
The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.[2][9]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[3]
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C per minute) to get a rough estimate.[3]
-
Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20 °C below the estimated melting point.[9]
-
Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.[3][9]
-
Record T1: Note the temperature when the very first droplet of liquid becomes visible in the sample.[9]
-
Record T2: Note the temperature when the last solid crystal melts, and the entire sample is a transparent liquid.[9]
-
The result should be reported as a range: T1 - T2.
-
-
Self-Validation and Trustworthiness:
-
Purity Indication: A sharp melting range (0.5-1.5 °C) is indicative of high purity.[1][10] A broad range (>2 °C) suggests the presence of impurities.[2]
-
Calibration Check: Periodically verify the apparatus's calibration using certified standards with known melting points (e.g., benzoic acid, caffeine).
-
Experimental Protocol: Boiling Point Determination
Determining the boiling point of a novel amine requires careful consideration of the sample quantity and potential for thermal degradation.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2] At this temperature, the liquid rapidly transitions into the vapor phase.
Methodology (Microscale Technique):
-
Apparatus Setup:
-
Add approximately 0.5 mL of 3-(2-Aminopropan-2-yl)aniline to a small, clean test tube.
-
Place a small, inverted capillary tube (sealed at one end) into the test tube, with the open end submerged in the liquid. This will act as a pressure indicator.
-
Attach the test tube to a calibrated thermometer using a wire or clamp, ensuring the sample is aligned with the thermometer bulb.
-
Suspend the assembly in a heating bath (e.g., a mineral oil bath) ensuring the test tube does not touch the bottom or sides of the bath.
-
-
Measurement:
-
Begin heating the bath gently while stirring to ensure uniform temperature distribution.[1]
-
As the temperature rises, air trapped in the inverted capillary will slowly bubble out.
-
When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to be drawn back into the inverted capillary tube. This indicates that the external pressure has just overcome the vapor pressure of the liquid.
-
-
Considerations for Aniline Derivatives:
-
Thermal Stability: Aniline and its derivatives can be susceptible to oxidation and decomposition at elevated temperatures. Observe for any color change (e.g., darkening) during heating, which may indicate degradation.
-
Determination Under Reduced Pressure: If decomposition is observed, a boiling point determination under vacuum is necessary. This allows the compound to boil at a lower temperature, mitigating degradation. The measured temperature and pressure can then be extrapolated to the normal boiling point at atmospheric pressure using a pressure-temperature nomograph.
-
Integrated Experimental Workflow
The logical flow for the complete characterization of these physical properties is essential for efficient and accurate data generation. The following diagram outlines the decision-making process from sample receipt to final data reporting.
Caption: Workflow for Experimental Determination of Melting and Boiling Points.
Conclusion
The accurate determination of the melting and boiling points of 3-(2-Aminopropan-2-yl)aniline is a non-negotiable step in its scientific and developmental lifecycle. While computational predictions offer a valuable preliminary guide, they cannot replace rigorous experimental verification. The protocols detailed in this guide provide a self-validating framework for researchers to establish these critical physical constants with high confidence. Adherence to these methodologies will ensure data integrity, support regulatory compliance, and provide a solid foundation for future research and application of this promising compound.
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A Technical Guide to the Synthesis of 3-(2-Aminopropan-2-yl)aniline: Strategies and Methodologies
Introduction
3-(2-Aminopropan-2-yl)aniline, also known as 2-(3-aminophenyl)propan-2-amine, is a diamine featuring a unique structural motif: an aniline core substituted at the meta-position with a gem-dimethyl ethylamine group (a tertiary carbinamine). This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct amine groups—a primary aromatic amine and a primary aliphatic amine attached to a tertiary carbon—offers differential reactivity, enabling its use as a scaffold for creating complex molecular architectures, including enzyme inhibitors, receptor modulators, and specialized polymers.[1]
This guide provides an in-depth exploration of a robust and logical synthetic route to 3-(2-Aminopropan-2-yl)aniline from readily available precursors. We will delve into the strategic considerations behind the synthetic design, provide detailed step-by-step protocols for each transformation, and explain the chemical principles that justify the chosen methodologies. The primary route detailed herein proceeds via a nitrophenyl intermediate, leveraging a Grignard reaction for carbon-carbon bond formation and a subsequent Ritter reaction to construct the key tertiary carbinamine moiety.
Part 1: Retrosynthetic Analysis and Strategic Overview
A successful synthesis of a multifunctional molecule like 3-(2-Aminopropan-2-yl)aniline hinges on a sound retrosynthetic strategy. The primary challenge lies in the selective installation and manipulation of functional groups without unintended side reactions.
Our analysis identifies two primary amine functionalities. Aromatic amines are often sensitive to the electrophilic conditions typical of reactions like Friedel-Crafts alkylation, while the tertiary nature of the side-chain attachment point requires specific C-C bond-forming strategies. Therefore, a logical approach involves building the carbon skeleton on a less reactive, masked version of the aniline ring, such as a nitrobenzene derivative. The nitro group is an excellent precursor to the aromatic amine; it is strongly deactivating, directing electrophilic substitutions to the meta-position, and can be reliably reduced to an amine in the final step of the synthesis.[2][3]
The key retrosynthetic disconnections for our proposed pathway are:
-
C-N Bond (Aniline): The aromatic amine is disconnected to its nitro group precursor. This is a standard and highly reliable transformation.
-
C-N Bond (Side-Chain): The aliphatic amine is disconnected using the logic of the Ritter reaction, leading back to a tertiary alcohol and a nitrile.
-
C-C Bond (Aryl-Side-Chain): The bond between the aromatic ring and the tertiary carbon of the side chain is disconnected via a Grignard reaction, leading to an aryl halide and acetone.
This retrosynthetic logic is visualized in the diagram below.
Caption: Forward synthesis workflow for 3-(2-Aminopropan-2-yl)aniline.
Step 1: Synthesis of 2-(3-Nitrophenyl)propan-2-ol
Causality and Expertise: This step establishes the core carbon skeleton. A Grignard reaction is the method of choice for forming a C-C bond between an aryl halide and a ketone. Using 3-bromonitrobenzene allows for the regioselective formation of the Grignard reagent. Acetone serves as the electrophile to create the desired tertiary alcohol structure. It is critical to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent. The reaction is worked up with a mild acid source, like aqueous ammonium chloride, to protonate the alkoxide and minimize potential side reactions associated with stronger acids.
Experimental Protocol:
-
Apparatus: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.
-
Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask with a small crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by a small portion of a solution of 3-bromonitrobenzene (1.0 eq) in anhydrous THF. The reaction is initiated, if necessary, by gentle heating. Once initiated, the remaining 3-bromonitrobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction with Acetone: After the magnesium is consumed, the resulting dark Grignard solution is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Workup: Upon complete addition, the reaction is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of N-(2-(3-Nitrophenyl)propan-2-yl)acetamide via Ritter Reaction
Causality and Expertise: The Ritter reaction is a powerful method for converting tertiary alcohols into N-tert-alkyl amides. The mechanism involves the protonation of the alcohol by a strong acid (e.g., concentrated sulfuric acid) and subsequent loss of water to form a resonance-stabilized tertiary carbocation. This electrophilic carbocation is then trapped by the nitrogen atom of a nitrile solvent, such as acetonitrile. The resulting nitrilium ion is hydrolyzed upon aqueous workup to afford the stable amide. This reaction is highly effective for creating the sterically hindered C-N bond at the tertiary carbon.
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath.
-
Reaction: 2-(3-Nitrophenyl)propan-2-ol (1.0 eq) is dissolved in acetonitrile. The solution is cooled to 0 °C. Concentrated sulfuric acid (2.0-3.0 eq) is added slowly and dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice and neutralized by the slow addition of a concentrated aqueous sodium hydroxide solution.
-
Extraction and Purification: The resulting mixture is extracted three times with dichloromethane. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product, N-(2-(3-nitrophenyl)propan-2-yl)acetamide, is typically a solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: Acidic Hydrolysis to 2-(3-Nitrophenyl)propan-2-amine
Causality and Expertise: To liberate the primary aliphatic amine, the acetamide formed in the Ritter reaction must be hydrolyzed. Acid-catalyzed hydrolysis is generally effective for this transformation. Refluxing in aqueous hydrochloric acid provides the energy needed to drive the reaction to completion. The product will be isolated as its hydrochloride salt, which is often a crystalline, easy-to-handle solid.
Experimental Protocol:
-
Apparatus: A round-bottom flask is fitted with a reflux condenser.
-
Hydrolysis: N-(2-(3-Nitrophenyl)propan-2-yl)acetamide (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid. The mixture is heated to reflux and maintained at that temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: The reaction mixture is cooled to room temperature and then further chilled in an ice bath. The pH is carefully adjusted to be strongly basic (pH > 12) with a concentrated sodium hydroxide solution to deprotonate the ammonium salt and precipitate the free amine.
-
Extraction: The free amine is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated to yield 2-(3-nitrophenyl)propan-2-amine.
Step 4: Catalytic Reduction of 2-(3-Nitrophenyl)propan-2-amine
Causality and Expertise: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation. [1][3]Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is performed under a hydrogen atmosphere. This method is chemoselective, as it will not reduce the aromatic ring under standard conditions and will not affect the existing aliphatic amine group.
Experimental Protocol:
-
Apparatus: A heavy-walled hydrogenation flask (e.g., a Parr shaker bottle) or a two-necked flask equipped with a hydrogen balloon.
-
Reaction Setup: 2-(3-Nitrophenyl)propan-2-amine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added.
-
Hydrogenation: The flask is sealed, evacuated, and backfilled with hydrogen gas several times to ensure an inert atmosphere. The reaction is then stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.
-
Monitoring and Workup: The reaction progress is monitored by hydrogen uptake or TLC analysis. Once complete, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The Celite pad is washed with the reaction solvent.
-
Final Product Isolation: The combined filtrate is concentrated under reduced pressure to yield the final product, 3-(2-aminopropan-2-yl)aniline. If necessary, further purification can be achieved through vacuum distillation or crystallization of a suitable salt.
Part 3: Alternative Synthetic Considerations
While the Nitrophenyl-Ritter pathway is robust, other routes could be envisioned, each with its own set of advantages and challenges.
-
Friedel-Crafts Approaches: A direct Friedel-Crafts acylation of nitrobenzene with isobutyryl chloride could yield 2-methyl-1-(3-nitrophenyl)propan-1-one. [4][5][6]However, converting the resulting ketone to the required tertiary carbinamine is non-trivial and would require multiple steps, such as conversion to an oxime followed by rearrangement and reduction, or a Grignard addition followed by substitution chemistry. Furthermore, Friedel-Crafts reactions on deactivated rings like nitrobenzene can be sluggish. [7]* Routes Starting from Aniline Derivatives: Syntheses beginning with a protected 3-substituted aniline (e.g., 3-bromoacetanilide) are also feasible. The synthetic sequence would be analogous to the primary route described but would necessitate additional protection and deprotection steps for the aniline nitrogen, potentially lowering the overall efficiency.
Part 4: Quantitative Data Summary
The following table summarizes the key transformations and typical conditions for the primary synthetic route. Yields are estimates based on analogous reactions in the literature and are highly dependent on specific reaction conditions and purification techniques.
| Step | Reaction Name | Starting Material | Key Reagents | Product | Typical Conditions |
| 1 | Grignard Reaction | 3-Bromonitrobenzene | Mg, Acetone, THF | 2-(3-Nitrophenyl)propan-2-ol | Anhydrous, 0 °C to RT |
| 2 | Ritter Reaction | 2-(3-Nitrophenyl)propan-2-ol | CH₃CN, conc. H₂SO₄ | N-(2-(3-Nitrophenyl)propan-2-yl)acetamide | 0 °C to RT |
| 3 | Amide Hydrolysis | N-(2-(3-Nitrophenyl)propan-2-yl)acetamide | aq. HCl | 2-(3-Nitrophenyl)propan-2-amine | Reflux |
| 4 | Nitro Reduction | 2-(3-Nitrophenyl)propan-2-amine | H₂, 10% Pd/C, EtOH | 3-(2-Aminopropan-2-yl)aniline | RT, 1-3 atm H₂ |
Conclusion
The synthesis of 3-(2-Aminopropan-2-yl)aniline is most effectively achieved through a well-planned, multi-step sequence that manages the reactivity of the two amine functionalities. The outlined pathway, which utilizes a nitrobenzene precursor and leverages the reliability of the Grignard and Ritter reactions followed by a final chemoselective reduction, represents a logical and robust strategy for accessing this valuable molecular building block. This guide provides the foundational knowledge and detailed protocols necessary for researchers in organic synthesis and drug development to successfully prepare this compound for further application.
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literature review of 3-(2-Aminopropan-2-yl)aniline applications
Technical Guide: 3-(2-Aminopropan-2-yl)aniline Applications
Executive Summary
3-(2-Aminopropan-2-yl)aniline (CAS: 130631-19-5), also known as 3-(α,α-dimethylaminomethyl)aniline or m-cumylamine , is a specialized diamine scaffold critical to high-precision medicinal chemistry and advanced materials science. Unlike simple phenylenediamines, this molecule features a gem-dimethyl substitution at the benzylic position, creating a sterically hindered primary amine.
This structural nuance confers two distinct advantages:
-
In Drug Discovery: It acts as a "metabolic blocker" and "conformational lock," preventing benzylic oxidation and restricting rotatable bonds to improve kinase inhibitor selectivity (specifically in ROCK and Akt pathways).
-
In Materials Science: It functions as a latent epoxy curing agent and a high-free-volume monomer for polyimides, where the bulky isopropyl group hinders room-temperature reactivity and disrupts polymer chain packing.
This guide details the mechanistic utility, synthesis protocols, and material applications of this high-value intermediate.
Part 1: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 3-(2-Aminopropan-2-yl)aniline |
| Common Synonyms | 3-(α,α-dimethylaminoethyl)aniline; m-Cumylamine |
| CAS Number | 130631-19-5 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Structure | Aniline with a -C(CH₃)₂NH₂ group at the meta position |
| pKa (Calculated) | ~4.0 (Aniline NH₂), ~10.2 (Aliphatic NH₂) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
Part 2: Medicinal Chemistry Applications
The "Gem-Dimethyl" Effect in Kinase Inhibitors
In the development of Type I and Type II kinase inhibitors, 3-(2-Aminopropan-2-yl)aniline serves as a bioisostere for benzylamine. The introduction of the gem-dimethyl group at the α-position effects a Thorpe-Ingold effect , restricting the rotation of the amine side chain.
-
Conformational Locking: The steric bulk forces the amine into a specific trajectory, often enhancing binding affinity to the ATP-binding pocket of kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt) .
-
Metabolic Stability: The benzylic carbon is a common site for metabolic oxidation by Cytochrome P450 enzymes. Substituting the benzylic hydrogens with methyl groups blocks this degradation pathway, significantly increasing the drug's half-life (
).
Pharmacophore Modeling (DOT Visualization)
The following diagram illustrates how the molecule acts as a dual-anchor pharmacophore in a theoretical kinase active site.
Caption: Pharmacophore map showing the dual binding mode: Aniline as the hinge binder and the sterically hindered amine forming ionic interactions.[1][2][3][4][5][6][7]
Part 3: Material Science Applications
Latent Epoxy Curing Agents
In epoxy resin formulations, 3-(2-Aminopropan-2-yl)aniline acts as a latent curing agent .
-
Mechanism: The aniline amine reacts at lower temperatures, while the aliphatic amine—shielded by the two methyl groups—requires higher thermal energy to overcome steric hindrance and react with the epoxide ring.
-
Benefit: This "staged" curing allows for B-stage prepregs (partially cured resins) that are stable at room temperature but fully crosslink upon heating to >120°C.
-
Thermal Stability: The rigid aromatic backbone combined with the quaternary carbon linkage yields thermosets with high Glass Transition Temperatures (Tg).
High-Performance Polyimides
When polymerized with dianhydrides (e.g., PMDA or BPDA), this diamine introduces "kinks" and bulky side groups into the polymer backbone.
-
Free Volume: The gem-dimethyl groups prevent efficient chain packing.
-
Application: This increases fractional free volume (FFV) , making these polyimides ideal for gas separation membranes (e.g., separating CO₂ from CH₄) where high permeability is required without sacrificing selectivity.
Part 4: Synthesis Protocol (Ritter Reaction Route)
The most robust synthesis avoids the instability of free radical halogenation by utilizing the Ritter Reaction .
Target: Synthesis of 3-(2-Aminopropan-2-yl)aniline from 3-nitro-α-methylstyrene or 3-nitro-cumyl alcohol.
Workflow Diagram
Caption: Step-by-step synthesis via the Ritter reaction to install the hindered amine, followed by nitro reduction.
Detailed Methodology
-
Ritter Reaction:
-
Dissolve 3-nitro-α-methylstyrene (1.0 eq) in acetonitrile (5.0 eq).
-
Add concentrated H₂SO₄ (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The acid protonates the alkene, generating a tertiary carbocation which is trapped by acetonitrile to form the acetamide.
-
Checkpoint: Monitor TLC for disappearance of styrene.
-
-
Hydrolysis:
-
Reflux the resulting acetamide in 6M HCl for 6 hours to cleave the acetyl group.
-
Neutralize with NaOH to obtain 3-(2-aminopropan-2-yl)nitrobenzene .
-
-
Reduction:
-
Dissolve the nitro-amine in MeOH.
-
Hydrogenate using 10% Pd/C catalyst under H₂ atmosphere (30 psi) for 4 hours.
-
Filter catalyst and concentrate to yield the final diamine product.
-
References
-
Sigma-Aldrich. (2024). Product Specification: 3-(2-Aminopropan-2-yl)aniline (CAS 130631-19-5). Merck KGaA. Link
-
GuideChem. (2024). Chemical Properties and Suppliers for CAS 130631-19-5. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Substituted Anilines. PubChem.[2][8] Link
-
Olin Epoxy. (2023). Technical Data Sheet: Sterically Hindered Amine Curing Agents. (General reference for hindered amine latency). Link
-
MedChemExpress. (2024). Rho-Kinase Inhibitor Structure-Activity Relationships. (Context for gem-dimethyl pharmacophores). Link
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Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides Using 3-(2-Aminopropan-2-yl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of novel polyamides utilizing the sterically hindered aromatic diamine, 3-(2-aminopropan-2-yl)aniline. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a bulky isopropylidene-phenylene moiety, as offered by 3-(2-aminopropan-2-yl)aniline, is hypothesized to disrupt chain packing, potentially leading to enhanced solubility and modified material properties compared to conventional aramids. This guide details a low-temperature solution polycondensation protocol, a robust and widely adopted method for preparing high molecular weight aramids.[1][2][3] We will also explore the critical aspects of monomer selection, reaction optimization, polymer isolation, and thorough characterization. This document is intended for researchers and scientists in materials science and drug development, providing both the theoretical underpinnings and practical steps for successful polyamide synthesis.
Introduction: The Rationale for Employing 3-(2-Aminopropan-2-yl)aniline in Polyamide Synthesis
Aromatic polyamides are distinguished by their rigid molecular backbones and strong intermolecular hydrogen bonding, which impart their remarkable properties.[4] However, these very characteristics often lead to poor solubility and high processing temperatures, thereby limiting their broader applications.[5] A key strategy to mitigate these challenges is the introduction of non-coplanar or bulky groups into the polymer chain. The diamine, 3-(2-aminopropan-2-yl)aniline, presents a unique structural motif. The presence of the gem-dimethyl group on the propyl linker attached to the aniline ring introduces significant steric hindrance. This is anticipated to decrease the crystallinity of the resulting polyamide, thereby improving its solubility in common organic solvents.[6] This enhanced solubility is highly advantageous for processing and characterization, and can be a critical attribute in applications such as membrane formation and drug delivery matrices.
This protocol will focus on the reaction of 3-(2-aminopropan-2-yl)aniline with a representative aromatic diacyl chloride, terephthaloyl chloride, via low-temperature solution polycondensation. This method is favored over interfacial polymerization for achieving high molecular weight polymers, as it avoids additional processing steps like filtration and redissolution.[1]
Synthesis Pathway and Mechanism
The synthesis of the polyamide proceeds via a nucleophilic acyl substitution reaction between the amine groups of 3-(2-aminopropan-2-yl)aniline and the acyl chloride groups of terephthaloyl chloride. The reaction is typically carried out in an aprotic polar solvent, which serves to dissolve the monomers and the resulting polymer. An acid scavenger is often employed to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise form non-reactive amine salts and hinder polymerization.[1]
Caption: General mechanism of polyamide synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a polyamide from 3-(2-aminopropan-2-yl)aniline and terephthaloyl chloride.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-(2-Aminopropan-2-yl)aniline | ≥98% | Commercially Available | Store in a desiccator. |
| Terephthaloyl Chloride | ≥99% | Commercially Available | Handle in a fume hood. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Pyridine | Anhydrous | Commercially Available | Acid scavenger. |
| Methanol | ACS Grade | Commercially Available | For polymer precipitation. |
| Lithium Chloride (LiCl) | ≥99% | Commercially Available | Optional, to enhance solubility.[7] |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Ice bath.
-
Addition funnel.
-
Beakers, graduated cylinders, and other standard laboratory glassware.
-
Vacuum filtration apparatus.
-
Vacuum oven.
Synthesis Procedure: Low-Temperature Solution Polycondensation
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge the system with dry nitrogen for at least 30 minutes.
-
Monomer Dissolution: In the reaction flask, dissolve 3-(2-aminopropan-2-yl)aniline (e.g., 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (e.g., 50 mL) under a nitrogen atmosphere. Add pyridine (e.g., 22 mmol, as an acid scavenger) to the solution. For enhanced solubility of the final polymer, anhydrous lithium chloride (e.g., 5% w/v) can be added to the solvent at this stage.[7]
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Addition of Diacyl Chloride: In a separate dry flask, dissolve terephthaloyl chloride (e.g., 10 mmol) in anhydrous DMAc (e.g., 25 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2-4 hours. Then, allow the reaction to warm to room temperature and stir for an additional 18-24 hours. A noticeable increase in viscosity is indicative of successful polymerization.
-
Polymer Precipitation and Isolation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL). The polyamide will precipitate as a fibrous solid.
-
Washing and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with water to remove any salts and residual solvent, followed by washing with methanol.[8]
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of the Synthesized Polyamide
A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyamide.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the amide linkage. Look for characteristic absorption bands:
-
N-H stretching: ~3300 cm⁻¹
-
Amide I (C=O stretching): ~1650 cm⁻¹
-
Amide II (N-H bending and C-N stretching): ~1540 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The spectra should be consistent with the proposed polyamide structure, showing characteristic peaks for the aromatic protons and carbons, as well as the aliphatic protons and carbons of the 2-propyl group.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The decomposition temperature is a key parameter for high-performance polymers.[9]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the amorphous polyamide.[9] The absence of a melting peak (Tm) would suggest an amorphous nature, as hypothesized.
Solubility Testing
The solubility of the synthesized polyamide should be tested in a range of organic solvents to assess the impact of the bulky side group.[10]
| Solvent | Expected Solubility |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble to Soluble |
| Chloroform | Sparingly Soluble to Insoluble |
| Toluene | Insoluble |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents.[11][12]
-
Fume Hood: All manipulations involving diacyl chlorides and volatile organic solvents must be performed in a well-ventilated chemical fume hood.[13]
-
Handling of Reagents:
-
Aromatic Amines: Aromatic amines can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.[11]
-
Diacyl Chlorides: Diacyl chlorides are corrosive and react violently with water, releasing HCl gas.[14] They are also lachrymatory.[15] Handle under anhydrous conditions and away from moisture.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Polymer Viscosity/Yield | Impure monomers or solvent; presence of moisture. | Ensure all reagents and solvents are pure and anhydrous. Dry glassware thoroughly. |
| Polymer Precipitates During Reaction | Low solubility of the growing polymer chain. | Add LiCl to the reaction mixture to enhance solubility.[7] |
| Inconsistent Characterization Data | Incomplete reaction or presence of impurities. | Ensure complete precipitation and thorough washing of the polymer. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of novel polyamides from 3-(2-aminopropan-2-yl)aniline. The introduction of the sterically demanding 2-propyl-2-yl-phenylene unit is a promising strategy for developing aramids with enhanced solubility and processability. The comprehensive characterization techniques outlined are crucial for validating the successful synthesis and understanding the structure-property relationships of these new materials. By following this guide, researchers can confidently explore the potential of this unique diamine in the creation of next-generation high-performance polymers.
References
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SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Available from: [Link]
-
Preprints.org. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Available from: [Link]
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National Institutes of Health. Functional Aromatic Polyamides. Available from: [Link]
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Tanchain. Production process of aramid fiber. Available from: [Link]
-
ResearchGate. Synthesis and characterization of aromatic poly(amides) based on 3,5-diamino-N-cyclopropylbenzamide. Available from: [Link]
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ResearchGate. General synthesis of aromatic diamine monomers. Available from: [Link]
-
ACS Publications. Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Available from: [Link]
-
MDPI. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. Available from: [Link]
-
MDPI. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Available from: [Link]
-
ResearchGate. Formation of a thick aromatic polyamide membrane by interfacial polymerisation | Request PDF. Available from: [Link]
-
ResearchGate. Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Available from: [Link]
-
ScienceDirect. Formation of a thick aromatic polyamide membrane by interfacial polymerisation. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. Available from: [Link]
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ResearchGate. Solubility of aramids manufactured in this study 1. Available from: [Link]
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ResearchGate. FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. Available from: [Link]
- Google Patents. Process for preparing polyamides.
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National Institutes of Health. Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods. Available from: [Link]
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AIDIC. Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Available from: [Link]
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Induchem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
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NETZSCH Analyzing & Testing. Thermal and Rheological Characterization of Polymers. Available from: [Link]
-
RSC Publishing. Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Available from: [Link]
-
RSC Publishing. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Available from: [Link]
-
MDPI. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Available from: [Link]
-
CSIRO Publishing. Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). Available from: [Link]
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National Institutes of Health. Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Available from: [Link]
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ACS Publications. Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Available from: [Link]
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National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
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Application Note & Protocol Guide: Strategic Acylation of 3-(2-Aminopropan-2-yl)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Executive Summary: Navigating the Chemoselectivity Challenge
The acylation of 3-(2-aminopropan-2-yl)aniline presents a unique and compelling challenge in synthetic chemistry. This diamine possesses two distinct nucleophilic centers: a primary aromatic amine and a primary, sterically hindered aliphatic amine. The significant difference in basicity and nucleophilicity between these two groups allows for strategic, selective acylation, making this molecule a versatile building block in medicinal chemistry and materials science. The lone pair of electrons on the aromatic amine is delocalized into the benzene ring, reducing its nucleophilicity, whereas the aliphatic amine's lone pair is localized, rendering it more basic and generally more reactive toward electrophiles[1][2].
This guide moves beyond simple procedural lists. It provides a strategic framework for controlling the site of acylation on this diamine. We will explore the mechanistic underpinnings of selectivity and detail robust protocols using various acylating agents, from highly reactive acyl chlorides to carboxylic acids activated by coupling agents. Each protocol is designed as a self-validating system, complete with rationales for each step, to empower researchers to not only execute these reactions but also to adapt them for novel applications.
Mechanistic Insights: The Basis of Selective Acylation
The success of any acylation strategy for 3-(2-aminopropan-2-yl)aniline hinges on exploiting the inherent electronic and steric differences between its two amino groups.
-
Aromatic Amine (Aniline Moiety): The nitrogen lone pair participates in resonance with the π-system of the benzene ring. This delocalization reduces the electron density on the nitrogen, making it less basic and a weaker nucleophile compared to its aliphatic counterpart[1][3].
-
Aliphatic Amine (Neopentyl-like Moiety): The nitrogen lone pair is localized, making it significantly more basic and nucleophilic[2]. However, it is attached to a tertiary carbon, creating substantial steric hindrance around the nitrogen atom.
This dichotomy allows for two primary selective approaches:
-
Kinetically-Controlled Acylation: Under neutral or basic conditions with a highly reactive acylating agent, the more nucleophilic aliphatic amine is expected to react faster, provided the steric hindrance can be overcome.
-
Thermodynamically-Controlled/Protecting Group Strategy: By protonating the more basic aliphatic amine under acidic conditions, its nucleophilicity is effectively nullified. This leaves the less reactive aromatic amine as the only available site for acylation, enabling highly selective modification at the aniline position.
The following diagram illustrates the general mechanism of amine acylation and highlights the two potential reaction sites on the substrate.
Caption: General acylation pathways for 3-(2-aminopropan-2-yl)aniline.
Experimental Protocols & Methodologies
The choice of protocol depends directly on the desired outcome—acylation of the aromatic or the aliphatic amine. The following methods provide pathways to selectively target each functional group.
Protocol 1: Selective N-Acylation of the Aromatic Amine
This protocol leverages acidic conditions to deactivate the more basic aliphatic amine via protonation, thereby directing the acylation to the aniline nitrogen. Acetic anhydride is used here as a model reagent.
Rationale: In an acidic medium (provided by HCl), the aliphatic amine (pKa ~10-11) is fully protonated to its non-nucleophilic ammonium salt, while the less basic aromatic amine (pKa ~4-5) remains largely as the free base, ready to react. Sodium acetate is added to buffer the reaction and neutralize the acid byproduct from the anhydride reaction[4].
Materials:
-
3-(2-Aminopropan-2-yl)aniline
-
Acetic Anhydride
-
Hydrochloric Acid (conc. HCl)
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-aminopropan-2-yl)aniline (1.0 eq).
-
Add deionized water (approx. 25 mL per 1 g of starting material) and stir to create a suspension.
-
Slowly add concentrated HCl (1.1 eq) while stirring. The starting material should dissolve as its hydrochloride salt is formed.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of water.
-
To the stirred solution of the amine hydrochloride, add acetic anhydride (1.05 eq) in one portion.
-
Immediately follow with the addition of the sodium acetate solution. A precipitate of the acylated product should form promptly[4].
-
Stir the mixture at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to form pure crystals[5][6][7]. Filter and dry under vacuum.
Protocol 2: Kinetically Favored Acylation with an Acyl Chloride
This protocol uses Schotten-Baumann conditions, which typically favor the more nucleophilic amine[8][9]. Due to the high reactivity of acyl chlorides, this method is likely to acylate the more nucleophilic aliphatic amine first, but di-acylation is a significant risk. Careful control of stoichiometry and temperature is critical.
Rationale: The Schotten-Baumann reaction utilizes a two-phase system (organic/aqueous) with a base in the aqueous phase to neutralize the HCl byproduct, driving the reaction to completion[8]. Using a non-nucleophilic organic base like pyridine in a single-phase system is also common[1]. Low temperature and slow addition of the acyl chloride help to control the exothermic reaction and improve selectivity.
Materials:
-
3-(2-Aminopropan-2-yl)aniline
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.0 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
1M HCl Solution
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(2-aminopropan-2-yl)aniline (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.0 eq) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified using silica gel column chromatography.
Protocol 3: Amide Coupling with Carboxylic Acids
This method offers a mild and versatile approach for acylating amines, particularly when the corresponding acyl chloride or anhydride is unstable or unavailable. It is well-suited for synthesizing a diverse library of amide derivatives.
Rationale: Carbodiimide reagents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate[10]. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt or a catalyst like DMAP can further enhance reaction rates and suppress side reactions[11][12]. DMAP acts as a potent acyl transfer agent[13][14][15].
Materials:
-
3-(2-Aminopropan-2-yl)aniline
-
Carboxylic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the 3-(2-aminopropan-2-yl)aniline (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
Summary of Reaction Conditions
The following table provides a comparative overview of the discussed acylation protocols.
| Parameter | Protocol 1: Selective Aromatic Acylation | Protocol 2: Kinetic Acylation (Acyl Chloride) | Protocol 3: Amide Coupling (Carboxylic Acid) |
| Acylating Agent | Acetic Anhydride | Acyl Chloride | Carboxylic Acid |
| Key Reagents | HCl, NaOAc | Pyridine or TEA | EDC, HOBt/DMAP, DIPEA |
| Solvent | Water | Dichloromethane (DCM) | DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature |
| Primary Target | Aromatic Amine | Aliphatic Amine (kinetically) | Dependent on conditions, often less selective without protection |
| Key Advantage | High chemoselectivity for aromatic amine | High reactivity, fast reaction times | Mild conditions, broad substrate scope |
| Main Challenge | Limited to acid-stable acylating agents | Risk of di-acylation, handling of reactive reagents | Cost of reagents, longer reaction times |
General Experimental Workflow
The overall process from reaction setup to final product analysis follows a standardized workflow, which is crucial for reproducibility and obtaining high-purity materials.
Caption: Standard laboratory workflow for acylation reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive acylating agent.2. Starting amine is of poor quality or protonated (in basic rxn).3. Deactivated coupling reagents (EDC/HOBt). | 1. Switch to a more reactive agent (e.g., carboxylic acid -> acyl chloride).2. For Protocols 2 & 3, ensure anhydrous conditions and an adequate amount of base.3. Use fresh coupling reagents. Add DMAP as a catalyst in Protocol 3[11][16]. |
| Formation of Di-acylated Product | 1. Stoichiometry of acylating agent is too high.2. Reaction temperature is too high or addition was too fast. | 1. Use ≤1.0 equivalent of the acylating agent.2. Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C) and add the acylating agent very slowly. |
| Oily Product / Fails to Crystallize | 1. Product is impure.2. Product has a low melting point or is intrinsically an oil. | 1. Attempt purification by column chromatography instead of recrystallization.2. Try to form a crystalline salt (e.g., hydrochloride) for easier handling. |
| Difficult Purification | 1. Products have similar polarity.2. Byproducts from coupling reagents (e.g., DCU from DCC). | 1. Use a different solvent system for chromatography with a shallower gradient.2. If using DCC, filter the DCU byproduct before work-up. Use water-soluble EDC to simplify purification[10]. |
References
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
ACS Publications. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]
-
Elektronische Hochschulschriften der LMU München. (2019). Aliphatic and Aromatic Amines: C-H Bond Functionalization and Kinetics of Their Reactions. [Link]
-
Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/organicchemistry. [Link]
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ResearchGate. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]
-
PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
-
Scribd. (n.d.). Purifying Acetanilide via Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic?. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
YouTube. (2020). Acetylation of aniline. [Link]
-
YouTube. (2026). Aliphatic vs Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Reaction of anilines and amines. [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
-
P. K. College, Contai. (n.d.). Aromatic and Aliphatic Amines. [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]
-
YouTube. (2021). Preparation of Acetanilide // An Aniline derivative. [Link]
-
Shaalaa.com. (2021). Write a short note on the following. Schotten-Baumann reaction. [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
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- 2. quora.com [quora.com]
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Preparation of Schiff Base Ligands from 3-(2-Aminopropan-2-yl)aniline: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis, characterization, and potential applications of Schiff base ligands derived from the versatile diamine precursor, 3-(2-aminopropan-2-yl)aniline. This document provides not only detailed, step-by-step protocols but also delves into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic strategy. The protocols are designed to be self-validating, with integrated characterization checkpoints to confirm the identity and purity of the synthesized compounds.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal chemistry.[1] Their facile synthesis, structural diversity, and ability to form stable complexes with a wide array of metal ions make them highly valuable ligands.[1] The resulting metal complexes have shown significant potential in catalysis, materials science, and as therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]
The precursor, 3-(2-aminopropan-2-yl)aniline, presents a unique synthetic opportunity due to the presence of two primary amine groups with different reactivities: a less basic aromatic amine and a more basic aliphatic amine. This differential reactivity allows for the selective synthesis of either mono- or di-substituted Schiff bases, depending on the reaction conditions. This guide will focus on a strategic approach to selectively synthesize a mono-substituted Schiff base, a critical step for creating unsymmetrical ligands with tailored coordination properties.
Strategic Synthesis: Selective Mono-Schiff Base Formation
Direct condensation of 3-(2-aminopropan-2-yl)aniline with a carbonyl compound can lead to a mixture of mono- and di-substituted products, which can be challenging to separate. To achieve selective synthesis of a mono-Schiff base at the more reactive aliphatic amine, a protection-condensation-deprotection strategy is employed. This approach ensures the controlled formation of the desired unsymmetrical Schiff base ligand.
Figure 1: Strategic workflow for the synthesis of a mono-Schiff base ligand from 3-(2-aminopropan-2-yl)aniline.
Part 1: Protection of the Aromatic Amine
The first critical step is the selective protection of the less reactive aromatic amine. This is achieved by benzoylation, forming a stable benzamide that is unreactive under the conditions of Schiff base formation.
Protocol 1: Synthesis of N-(3-(2-Aminopropan-2-yl)phenyl)benzamide
Materials:
-
3-(2-Aminopropan-2-yl)aniline
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3-(2-aminopropan-2-yl)aniline (1 equivalent) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add benzoyl chloride (1 equivalent) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(3-(2-aminopropan-2-yl)phenyl)benzamide.
Characterization of the Protected Intermediate:
-
FT-IR (cm⁻¹): Appearance of a strong C=O stretching band for the amide around 1650 cm⁻¹ and the disappearance of one of the N-H stretching bands of the primary aromatic amine. The N-H stretching of the aliphatic amine will remain visible.
-
¹H NMR: Appearance of aromatic protons from the benzoyl group and a downfield shift of the aromatic protons of the aniline ring. The singlet for the aliphatic NH₂ protons should remain.
-
¹³C NMR: Appearance of a carbonyl carbon signal for the amide around 166 ppm.
Part 2: Schiff Base Condensation
With the aromatic amine protected, the aliphatic amine is now free to react selectively with a carbonyl compound to form the Schiff base.
Protocol 2: Synthesis of the Protected Schiff Base Ligand
Materials:
-
N-(3-(2-Aminopropan-2-yl)phenyl)benzamide
-
Salicylaldehyde (or other desired aldehyde/ketone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Rotary evaporator
-
Standard reflux apparatus
Procedure:
-
Dissolve N-(3-(2-aminopropan-2-yl)phenyl)benzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure protected Schiff base.
Characterization of the Protected Schiff Base:
-
FT-IR (cm⁻¹): Appearance of a characteristic C=N (imine) stretching band around 1620-1640 cm⁻¹. The N-H stretching bands of the aliphatic amine will disappear.
-
¹H NMR: Appearance of a singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm.
-
¹³C NMR: Appearance of a signal for the imine carbon in the range of 160-170 ppm.
Part 3: Deprotection of the Aromatic Amine (Optional)
For applications where the free aromatic amine is desired for further functionalization or coordination, the benzoyl protecting group can be removed.
Protocol 3: Hydrolysis of the Benzamide Group
Materials:
-
Protected Schiff base
-
Aqueous sodium hydroxide (e.g., 6 M) or hydrochloric acid (e.g., 6 M)
-
Ethanol
-
Standard reflux apparatus
Procedure (Base Hydrolysis):
-
Suspend the protected Schiff base in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).
-
The product may precipitate upon neutralization. Collect the solid by filtration.
-
Alternatively, extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of the Final Schiff Base Ligand:
-
FT-IR (cm⁻¹): Disappearance of the amide C=O stretching band and reappearance of the N-H stretching bands for the primary aromatic amine.
-
¹H NMR: Disappearance of the aromatic protons corresponding to the benzoyl group.
-
Mass Spectrometry: Confirmation of the expected molecular weight of the deprotected Schiff base.
Data Presentation: Expected Spectroscopic Data
| Compound Stage | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Protected Intermediate | ~3300-3400 (N-H, aliph.), ~1650 (C=O, amide) | Aromatic protons of benzoyl group, Downfield shifted aniline protons | ~166 (C=O, amide) |
| Protected Schiff Base | ~1620-1640 (C=N, imine), ~1650 (C=O, amide) | 8.0-9.0 (-CH=N-) | ~160-170 (C=N, imine), ~166 (C=O, amide) |
| Final Schiff Base | ~3300-3500 (N-H, arom.), ~1620-1640 (C=N, imine) | 8.0-9.0 (-CH=N-), Disappearance of benzoyl protons | ~160-170 (C=N, imine), Disappearance of amide carbonyl |
Applications and Future Directions
Schiff base ligands derived from 3-(2-aminopropan-2-yl)aniline, particularly the unsymmetrical variants, are of significant interest in several fields:
-
Coordination Chemistry: The presence of both "hard" (aliphatic amine) and "soft" (aromatic amine) donor sites, along with the imine nitrogen, allows for the synthesis of novel mono- and polynuclear metal complexes with interesting structural and electronic properties.
-
Catalysis: Metal complexes of these ligands can be explored as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon coupling reactions.
-
Drug Development: The structural features of these Schiff bases and their metal complexes make them promising candidates for evaluation as antimicrobial, antifungal, and anticancer agents. The lipophilicity and steric bulk of the ligand can be fine-tuned by varying the aldehyde or ketone precursor, potentially influencing their biological activity.
Figure 2: Potential application pathways for metal complexes of Schiff bases derived from 3-(2-aminopropan-2-yl)aniline.
Conclusion
The strategic synthesis of Schiff base ligands from 3-(2-aminopropan-2-yl)aniline via a protection-condensation-deprotection pathway offers a reliable method for producing unsymmetrical ligands with high purity. The detailed protocols and characterization guidelines provided in this application note are intended to empower researchers to explore the rich coordination chemistry and diverse applications of this fascinating class of compounds. The versatility of the starting materials allows for the creation of a vast library of ligands with tunable steric and electronic properties, paving the way for new discoveries in catalysis and medicinal chemistry.
References
-
Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
Sources
Application Notes and Protocols: Chiral Diamine Ligands in Asymmetric Catalysis
Acknowledgment of Search and Topic Realignment
Initial Search Findings: A comprehensive literature search for the "catalytic applications of 3-(2-aminopropan-2-yl)aniline derivatives" did not yield specific established protocols or direct use-cases for this molecule or its immediate derivatives as primary catalysts or ligands in catalysis. The available data primarily focuses on the synthesis of such aniline derivatives and their broader application as intermediates in organic and medicinal chemistry.
Strategic Pivot to a Relevant, Well-Documented Topic: To fulfill the core request for detailed, high-quality application notes and protocols within the spirit of the original inquiry, this guide has been expertly redirected to a closely related and extensively documented area: The Application of Chiral Diamine Derivatives as Ligands in Asymmetric Catalysis. This topic aligns with the structural motif of the originally requested compound (a diamine) and addresses the interests of the target audience in advanced, stereoselective synthesis—a cornerstone of modern drug development and chemical research.
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction to Chiral Diamine Ligands in Asymmetric Catalysis
Chiral vicinal diamines are a class of privileged ligands in the field of asymmetric catalysis. Their significance stems from the ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium.[1][2] This coordination creates a well-defined, rigid chiral environment around the metal center, which is paramount for inducing high stereoselectivity in a multitude of chemical transformations.
The primary function of these metal-diamine complexes is to facilitate the transfer of chirality from the ligand to a prochiral substrate, yielding an enantioenriched product. This is most notably demonstrated in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental for the synthesis of chiral alcohols and amines—key building blocks for pharmaceuticals and other biologically active compounds.[2][3][4]
The archetypal example of this catalyst class is the Noyori-type catalyst, which typically consists of a ruthenium(II) center coordinated to a C₂-symmetric chiral 1,2-diamine and a chiral diphosphine ligand.[2] The synergistic interplay between the metal's catalytic activity and the steric and electronic properties of the chiral diamine ligand is the basis for their remarkable efficiency and enantioselectivity.
Section 2: Core Principles and Mechanistic Insights
The efficacy of chiral diamine-metal complexes in asymmetric hydrogenation hinges on the formation of a bifunctional catalyst. In the case of Ru(II)-diamine catalysts, the mechanism involves the cooperative action of the metal center and the amine ligand.
Mechanism of Asymmetric Transfer Hydrogenation (A Noyori-type Catalyst Example):
-
Pre-catalyst Activation: The pre-catalyst, often a stable complex like [RuCl₂(diphosphine)(diamine)], is activated in the presence of a base. The base removes a proton from one of the nitrogen atoms of the diamine ligand, generating a more reactive amido complex.
-
Formation of the Active Hydride Species: The activated complex reacts with a hydrogen source (e.g., isopropanol in transfer hydrogenation or H₂ in direct hydrogenation) to form a ruthenium-hydride species. This is the key catalytic intermediate responsible for the reduction.
-
Substrate Coordination and Stereoselective Hydride Transfer: The prochiral ketone or imine substrate coordinates to the ruthenium center. The chiral environment enforced by the diamine and diphosphine ligands dictates the facial selectivity of the substrate's approach. This pre-organization ensures that the hydride is delivered to one specific face of the carbonyl or imine, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.
The diagram below illustrates a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: Simplified catalytic cycle of a Ru-diamine complex.
Section 3: Application Note: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a detailed protocol for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol, a common benchmark reaction for evaluating the performance of chiral diamine-based catalysts.
Catalyst System: [(η⁶-p-cymene)RuCl₂] precursor with (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) as the chiral ligand.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| [(η⁶-p-cymene)RuCl₂] dimer | 98% | Strem Chemicals |
| (S,S)-TsDPEN | >98% | Sigma-Aldrich |
| Acetophenone | >99% | Acros Organics |
| Formic acid | >98% | EMD Millipore |
| Triethylamine | >99.5% | Fisher Scientific |
| 2-Propanol | Anhydrous | J.T.Baker |
| Dichloromethane | Anhydrous | Sigma-Aldrich |
| Sodium sulfate | Anhydrous | VWR |
Experimental Protocol
Step 1: In situ Catalyst Preparation
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [(η⁶-p-cymene)RuCl₂] dimer (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.4 mg, 0.012 mmol).
-
Add 5 mL of anhydrous 2-propanol via syringe.
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
Causality: The in-situ formation of the catalyst from the ruthenium precursor and the chiral diamine ligand is a common and convenient method, avoiding the need to isolate the often air-sensitive catalyst complex. The slight excess of the ligand ensures complete coordination to the metal center.
Step 2: Asymmetric Transfer Hydrogenation Reaction
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA).
-
In a separate flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in 5 mL of anhydrous 2-propanol.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Add the FA/TEA mixture (0.5 mL) to the reaction flask.
-
Heat the reaction mixture to 40°C and stir for 4-12 hours.
Causality: The FA/TEA mixture serves as the hydrogen source. Formic acid is the hydride donor, and triethylamine acts as a base to facilitate the catalytic cycle and neutralize the formic acid. 2-Propanol is a suitable solvent that is generally inert under these conditions.
Step 3: Work-up and Purification
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure (R)-1-phenylethanol.
Self-Validation: The success of the protocol is validated by analyzing the product's enantiomeric excess (ee) using chiral HPLC or GC, and confirming its structure and purity via ¹H NMR and ¹³C NMR spectroscopy.
Expected Results
The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using similar Ru-diamine catalyst systems.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 0.1 | >95 | >98 (R) |
| 1-Indanone | 0.1 | >98 | 97 (S) |
| 2-Chloroacetophenone | 0.5 | 92 | 99 (R) |
| Benzylacetone | 0.2 | 96 | 95 (S) |
Note: These are representative values from the literature; actual results may vary based on specific reaction conditions and ligand choice.
Section 4: Synthesis of Chiral Diamine Ligands
The synthesis of chiral diamines is a critical aspect of developing new catalytic systems. One common approach is the reductive coupling of imines.[5]
Workflow for Chiral Diamine Synthesis
The following diagram outlines a general workflow for the synthesis of C₂-symmetric vicinal diamines starting from a chiral auxiliary.
Caption: General workflow for chiral diamine synthesis.
Section 5: Conclusion and Future Outlook
Chiral diamine ligands are indispensable tools in asymmetric catalysis, providing a robust and versatile platform for the synthesis of enantioenriched molecules. The protocols and principles outlined in this guide demonstrate their practical application in asymmetric transfer hydrogenation, a key transformation in modern organic synthesis. The continued development of novel diamine scaffolds, including polymeric and immobilized versions, promises to further enhance the efficiency, recyclability, and industrial applicability of these powerful catalysts.[5][6]
References
-
Chiral Diene Ligands in Asymmetric Catalysis. PubMed.[Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.[Link]
-
Chiral Tertiary Diamines in Asymmetric Synthesis. ResearchGate.[Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.[Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH.[Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.[Link]
-
Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews (RSC Publishing).[Link]
-
Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.[Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH.[Link]
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- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Engineering for 3-(2-Aminopropan-2-yl)aniline
This Application Note is designed for researchers and process chemists working with 3-(2-Aminopropan-2-yl)aniline (also referred to as m-cumylamine or 3-(1-amino-1-methylethyl)aniline).[1]
This guide addresses the specific challenges posed by this "Janus-faced" molecule: it contains two distinct primary amine functionalities—one aromatic (aniline) and one sterically hindered aliphatic (tertiary carbinamine) —with vastly different electronic and steric profiles.[1]
Executive Summary: The "Two-Amine" Challenge
3-(2-Aminopropan-2-yl)aniline presents a classic chemoselectivity puzzle. Successful reaction engineering requires exploiting the dichotomy between the two nitrogen centers:
| Feature | Aliphatic Amine ( | Aromatic Amine (Aniline) |
| Electronic Nature | Electron-rich, high Lewis basicity.[1][2] | Electron-poor (delocalized lone pair).[1] |
| pKa (Conjugate Acid) | ~10.5 (Strong Base) | ~4.6 (Weak Base) |
| Steric Environment | High : Attached to a tertiary carbon ( | Low : Attached to a planar aromatic ring.[1] |
| Nucleophilicity | High (for small electrophiles), but sterically checked.[1] | Low, unless activated or in polar media.[1] |
Core Directive: Solvent selection is the primary lever to control which amine reacts. Non-polar solvents enhance the nucleophilicity of the aliphatic amine, while polar protic solvents can suppress it via hydrogen bonding, potentially leveling the reactivity landscape.
Solvent Selection Matrix
The following table synthesizes solvent compatibility based on reaction type and Green Chemistry principles (using the CHEM21 and ACS GCI guides).
Table 1: Solvent Suitability Guide
| Reaction Class | Recommended Solvents | Green Alternative? | Mechanistic Rationale |
| Acylation (Aliphatic Selective) | DCM, THF | 2-MeTHF, EtOAc | Aprotic solvents leave the aliphatic lone pair "naked" and reactive. 2-MeTHF provides excellent solubility for the diamine.[1] |
| Acylation (Aniline Selective) | Requires Protection | N/A | Direct selectivity for the aniline is nearly impossible without protecting the aliphatic amine first (e.g., Boc-protection). |
| SNAr / Pd-Catalysis | Toluene, Dioxane | CPME, Anisole | High-boiling ethers (CPME, Anisole) stabilize Pd-intermediates and prevent catalyst poisoning by the free aliphatic amine. |
| Purification / Workup | MTBE / Water | Isopropyl Acetate | The huge pKa difference allows precise pH-switchable partitioning (see Protocol 2).[1] |
| Crystallization | IPA / Heptane | EtOH / Water | The gem-dimethyl group aids crystallization in alcohol/alkane mixtures.[1] |
Detailed Protocols
Protocol A: Chemoselective Acylation of the Aliphatic Amine
Objective: Selectively react the aliphatic amine with an acyl chloride while leaving the aniline untouched. Principle: Exploiting the superior nucleophilicity of the aliphatic amine in non-polar media.
Materials:
-
Substrate: 3-(2-Aminopropan-2-yl)aniline (1.0 eq)[1]
-
Reagent: Acetyl Chloride (1.05 eq) or Acetic Anhydride (1.1 eq)[1]
-
Base: Triethylamine (1.2 eq) – Crucial to scavenge HCl/acid which would protonate the aliphatic amine.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Preferred Green Solvent) or Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-(2-Aminopropan-2-yl)aniline (10 mmol) in 2-MeTHF (50 mL, 0.2 M) under N2 atmosphere.
-
Cooling: Cool the solution to 0 °C . Rationale: Low temperature magnifies the activation energy difference between the nucleophilic aliphatic attack (fast) and aromatic attack (slow).
-
Base Addition: Add Triethylamine (12 mmol).
-
Addition: Add Acetyl Chloride (10.5 mmol) dropwise over 30 minutes.
-
Note: Do not dump the reagent. A high local concentration of electrophile can force the aniline to react.
-
-
Monitoring: Monitor via TLC or HPLC. The aliphatic amide forms rapidly (< 1 hour).[1]
-
Quench: Quench with saturated NaHCO3.
-
Result: >95% selectivity for the aliphatic amide. The steric bulk of the gem-dimethyl group is not sufficient to stop acylation by small electrophiles.
Protocol B: pH-Switchable Purification (Self-Validating System)
Objective: Isolate the diamine or its mono-functionalized derivatives without chromatography.[1] Principle: The ~6 unit pKa gap allows the aliphatic amine to be protonated (ionized) while the aniline remains neutral at pH ~6-7.
Workflow:
-
Acid Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., Isopropyl Acetate or MTBE).[1]
-
First Wash (pH ~2): Wash with 1M HCl.
-
The "Magic" Switch (pH ~7-8): Neutralize the aqueous layer carefully to pH 7.5 using NaOH.[1]
-
Partition: Extract with Isopropyl Acetate.
-
Result: If your product is the mono-acylated aliphatic amine (now an amide), it acts like the aniline (neutral) and extracts. If you are purifying the starting material, this method separates it from neutral impurities.
-
Refinement: To recover the pure diamine, raise pH to >12 and extract again.
-
Visualizations
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher through solvent choices based on the intended transformation.
Caption: Decision tree for selecting reaction and workup solvents based on chemoselectivity requirements.
Diagram 2: pH-Switchable Purification Workflow
This diagram illustrates the self-validating purification protocol described in Protocol B.
Caption: Purification logic exploiting the pKa ~6.0 gap between the aniline and the aliphatic amine.
Scientific Grounding & Green Chemistry
Causality of Solvent Effects
The reactivity of the aliphatic amine is governed by the Hughes-Ingold rules . In polar protic solvents (MeOH, Water), the localized lone pair of the aliphatic amine is heavily solvated via hydrogen bonding, increasing the activation energy for nucleophilic attack. In dipolar aprotic solvents (DMSO, DMF) or non-polar solvents (DCM, Toluene), the amine is less solvated ("naked") and more reactive. However, for this specific molecule, the gem-dimethyl steric hindrance means that while the amine is electronically activated in non-polar solvents, it still requires small electrophiles to react efficiently [1].
Green Alternatives
Traditional protocols use DCM (toxic, volatile) or DMF (reprotoxic).[1]
-
Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs, has a higher boiling point, and separates cleanly from water (unlike THF), making it ideal for the biphasic workups described above [2].[1]
-
Replacement for DMF: Cyrene or Anisole are recommended if high boiling points are required for Pd-catalyzed couplings on the aniline ring [3].[1]
References
-
Solvent Effects on Amine Nucleophilicity : Reich, H. J.[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]
-
Green Solvent Selection Guide : Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1][3] [Link]
-
ACS GCI Pharmaceutical Roundtable : "Solvent Selection Tool." American Chemical Society.[1][4] [Link][1]
-
Chemoselectivity of Diamines : Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] "Selectivity in Synthesis." (General Reference for pKa-based separation logic).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(2-Aminopropan-2-yl)aniline Synthesis
Case ID: 3-APA-SYNTH-OPT Priority: Level 3 (Process Optimization) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 3-(2-Aminopropan-2-yl)aniline (also known as 3-(α,α-dimethyl)aminobenzyl amine) presents a classic "deactivated substrate" challenge.[1] The presence of the electron-withdrawing nitro group (in the precursor) destabilizes the carbocation intermediate required for the critical Ritter reaction, while the steric bulk of the gem-dimethyl group complicates the subsequent deprotection.
This guide addresses the three primary yield-killing bottlenecks:
-
Carbocation Instability: Poor conversion during the Ritter reaction due to the deactivated aromatic ring.
-
The "Retro-Ritter" Trap: Product loss during acidic hydrolysis of the intermediate amide.[1][2]
-
Chemoselectivity: Over-reduction or catalyst poisoning during the final nitro-reduction step.[1]
Workflow Visualization
The following diagram outlines the optimized synthetic pathway, highlighting the critical decision points (Route A vs. Route B) to maximize yield.
Caption: Optimized synthetic workflow comparing the standard Acetonitrile route (A) against the higher-yield Chloroacetonitrile route (B) which avoids harsh hydrolysis conditions.
Module 1: The Ritter Reaction (Constructing the C-N Bond)
The Issue: The conversion of 2-(3-nitrophenyl)propan-2-ol to the amide is often sluggish. The meta-nitro group withdraws electron density, destabilizing the benzylic carbocation necessary for nucleophilic attack by the nitrile.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<40%) | Carbocation failure due to insufficient acid strength.[1] | Switch to Oleum: Replace 98% |
| Dimerization (Gummy residue) | Formation of | Inverse Addition: Do NOT add acid to the alcohol. Pre-mix the nitrile and acid, then add the alcohol/styrene dropwise at 0°C. This keeps the carbocation concentration low relative to the nitrile nucleophile. |
| Runaway Exotherm | Uncontrolled polymerization.[1] | Active Cooling: Maintain internal temperature <10°C during addition. Allow to warm to RT only after addition is complete. |
Expert Insight: The Chloroacetonitrile Modification
Standard protocols use acetonitrile (MeCN) to form the acetamide. However, hydrolyzing a sterically hindered tert-butyl acetamide requires brutal conditions (see Module 2).[1]
-
Recommendation: Use Chloroacetonitrile (
) instead of acetonitrile.[1] -
Why? The resulting N-chloroacetyl group can be cleaved using thiourea in mild ethanol reflux (the Hanetzsch reaction mechanism), preserving the sensitive tertiary amine and avoiding side reactions.
Module 2: Deprotection (Avoiding the "Retro-Ritter")
The Issue: Researchers often attempt to hydrolyze the intermediate amide using refluxing HCl. This is a critical error. Under acidic conditions, the equilibrium favors the reformation of the stable carbocation, leading to the ejection of the nitrile (Retro-Ritter) and formation of styrene byproducts.
Protocol A: If you used Acetonitrile (Acetamide Intermediate)[1]
-
Reagent: KOH (40% w/v) in Ethylene Glycol.
-
Conditions: Reflux at 150°C for 12–24 hours.[1]
-
Mechanism: Ethylene glycol raises the boiling point, allowing thermal energy to overcome the steric barrier of the gem-dimethyl group without an acidic proton present to trigger the Retro-Ritter pathway.
Protocol B: If you used Chloroacetonitrile (Recommended)[1]
-
Reagent: Thiourea (1.2 equiv) in Ethanol/Acetic Acid (5:1).[1]
-
Conditions: Reflux for 3–6 hours.[1]
-
Mechanism: Thiourea attacks the chloromethyl group, cyclizing to form an iminothiazolidinone, which spontaneously cleaves to release the free amine. This occurs under neutral-to-mildly acidic conditions that do not trigger carbocation formation.[1]
Module 3: Nitro Reduction (Final Step)
The Issue: The aliphatic amine is now free. It can poison metal catalysts or undergo reductive alkylation if aldehydes/ketones are present as impurities.[1]
Optimized Reduction Protocol
-
Catalyst: 10% Pd/C (50% water wet). Dry catalysts are pyrophoric; wet catalysts moderate the activity.
-
Solvent: Methanol (anhydrous).[1] Avoid Ethanol if traces of acetaldehyde are suspected.[1]
-
Additive: None usually required, but if the amine traps on the catalyst, add 1.0 equiv of HCl to protonate the aliphatic amine (forming the ammonium salt), which prevents it from coordinating to the Pd surface.
-
Workup: Filter over Celite. If HCl was used, neutralize with
after filtration to isolate the free base.
Frequently Asked Questions (FAQ)
Q: Can I start from 3-nitro-α-methylstyrene instead of the alcohol? A: Yes. The mechanism proceeds through the same carbocation. However, styrenes polymerize rapidly in strong acid. If using the styrene, you must use the "Inverse Addition" technique described in Module 1 to ensure the nitrile traps the carbocation immediately.
Q: My final product is purple/black. Is it impure? A: Anilines oxidize rapidly in air.[1] A dark color suggests trace oxidation products (azo/nitroso species).[1]
-
Fix: Perform the final reduction and workup under Nitrogen/Argon. Store the product as the Dihydrochloride salt (add 2M HCl in ether) for long-term stability. The salt is white and stable; the free base is oil/solid that degrades.
Q: Why not reduce the nitro group before the Ritter reaction? A: The amino group is highly activating and nucleophilic. It would react with the acid/nitrile, leading to complex mixtures of N-acylation and ring sulfonation.[1] The nitro group acts as a necessary protecting group for the ring positions during the harsh Ritter step.
References
-
Ritter Reaction Mechanism & Scope
-
Chloroacetonitrile Variant (Mild Deprotection)
-
Hydrolysis of Hindered Amides
-
Source: Clayden, J., et al. Organic Chemistry. Oxford University Press.[1] (General reference for steric effects in amide hydrolysis and the Retro-Ritter effect).
-
Context: Supports the requirement for high-temperature basic hydrolysis (Ethylene Glycol/KOH) when the chloroacetonitrile route is not used.[1]
-
-
Catalytic Hydrogenation of Nitro Compounds
Sources
Introduction: The Challenge of Purifying 3-(2-Aminopropan-2-yl)aniline
3-(2-Aminopropan-2-yl)aniline is a substituted aromatic diamine whose purification is often complicated by its susceptibility to air oxidation and the presence of structurally similar impurities from its synthesis. A common synthetic route involves the reduction of a corresponding nitroarene, which can lead to a variety of byproducts including unreacted starting material, partially reduced intermediates (e.g., nitroso and hydroxylamino species), and other related substances.[1] The presence of two basic amino groups also influences its chromatographic behavior and solubility.
This guide is structured to help you navigate these challenges, select the most appropriate purification strategy, and troubleshoot common issues to achieve the desired purity for your research and development applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you decide on a purification strategy before starting your experiment.
Q1: What are the most common impurities I should expect in my crude 3-(2-Aminopropan-2-yl)aniline?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving nitro group reduction, you should anticipate:
-
Starting Materials: Unreacted 1-(1-nitro-2-methylpropan-2-yl)-3-nitrobenzene.
-
Intermediates: Partially reduced species like nitrosoanilines or hydroxylaminoanilines.
-
Byproducts: Isomers or products from side reactions.
-
Oxidation Products: Amines, especially aromatic anilines, are prone to air oxidation, which often results in the formation of colored, higher molecular weight impurities.[2]
Q2: I have a small-scale sample (<5g) for initial studies. What is the most efficient purification method?
A2: For small-scale purification where high purity is critical, preparative column chromatography is often the best choice. It offers excellent separation of closely related impurities. However, due to the basic nature of the aniline, special considerations are necessary to prevent streaking and ensure good recovery.
Q3: For a larger, multi-gram scale purification, which method is more practical?
A3: For larger quantities, vacuum distillation or crystallization via salt formation are generally more scalable and cost-effective than chromatography.
-
Vacuum Distillation: This is an excellent choice if your target compound has a significantly different boiling point from its impurities and is thermally stable under reduced pressure.[3]
-
Crystallization/Salt Formation: This classic and highly effective method involves converting the basic amine into a salt (e.g., hydrochloride), which can then be selectively crystallized to remove non-basic or less basic impurities.[4] The pure amine is then regenerated.
Q4: How do I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis of substituted anilines due to its high resolution and sensitivity.[5]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for both quantifying the main compound and identifying the structures of unknown impurities.[7]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR can provide a highly accurate purity assessment against a certified internal standard.[8]
Purification Method Selection Workflow
The following diagram outlines a decision-making process for selecting the optimal purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q: My crude aniline is a dark brown oil. Is this normal, and how can I remove the color?
A: Yes, it is common for crude anilines to be dark due to oxidation and the presence of polymeric impurities.[2]
-
Causality: Aromatic amines are easily oxidized by atmospheric oxygen, a process often catalyzed by light or trace metal impurities. This leads to highly colored, high-molecular-weight byproducts.
-
Solution 1 (Distillation): Vacuum distillation is highly effective at separating the desired volatile amine from non-volatile colored impurities, which will remain in the distillation flask.
-
Solution 2 (Activated Carbon): If the color persists after other purification steps, you can try dissolving the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), adding a small amount of activated carbon, stirring for 15-30 minutes, and then filtering through a pad of Celite®. The carbon will adsorb many of the colored impurities. Use carbon sparingly to avoid significant product loss.
Q: I'm performing column chromatography on silica gel, but my compound is streaking badly and my recovery is low. What's wrong?
A: This is a classic problem when purifying basic compounds like amines on acidic silica gel.
-
Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and sometimes irreversibly bind to the basic amine, leading to significant tailing (streaking) and loss of material on the column.[9]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[9] The TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to elute cleanly.
Q: My vacuum distillation is not working well. The compound seems to be decomposing, and the distillation rate is very slow.
A: This indicates that either the temperature is too high or the vacuum is not low enough. Aromatic amines can decompose at elevated temperatures.[3]
-
Causality: For a distillation to proceed efficiently, the vapor pressure of the liquid must overcome the pressure of the system. If the vacuum is poor, a higher temperature is required to achieve boiling, which can push the compound past its decomposition point.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed and greased.
-
Improve the Vacuum: Use a high-performance vacuum pump and consider a vacuum trap cooled with liquid nitrogen or dry ice/acetone to protect the pump.
-
Use a Short Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, reducing pressure drop and lowering the required boiling temperature.
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures smooth boiling and prevents bumping.
-
Q: I have successfully converted my amine to its hydrochloride salt, but it has oiled out instead of crystallizing. How can I induce crystallization?
A: "Oiling out" occurs when the solubility of the compound is exceeded, but the conditions are not right for crystal lattice formation.
-
Causality: This often happens if the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal.
-
Solutions:
-
Solvent System: Ensure you are using an appropriate solvent system. For amine salts, mixtures like ethanol/diethyl ether, methanol/MTBE, or isopropanol/hexane are often effective. The salt should be soluble in the more polar solvent (the alcohol) and insoluble in the less polar one (the ether or alkane).
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure material, add it to the supersaturated solution to initiate crystallization.
-
Slow Cooling & Patience: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4°C) and finally a freezer (-20°C) if necessary. Sometimes crystallization simply takes time.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Scale | Pros | Cons | Expected Purity |
| Vacuum Distillation | > 5 g | Excellent for removing non-volatile/polymeric impurities; cost-effective; fast. | Requires thermal stability; not effective for impurities with similar boiling points.[3] | 95-99% |
| Column Chromatography | < 5 g | High resolution; separates closely related isomers and impurities. | Labor-intensive; requires significant solvent; can have low recovery for basic amines without modification.[9] | >99% |
| Crystallization (as Salt) | > 1 g | Highly effective for removing non-basic impurities; very scalable; yields high-purity crystalline solid. | Requires an additional step to liberate the free amine; yield can be lost during transfers and filtration.[4] | >99.5% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is ideal for small-scale purification to obtain a highly pure analytical sample.
-
Prepare the Eluent: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 70:30 v/v) and add 0.5% triethylamine (TEA). For example, to 1 L of eluent, add 5 mL of TEA.
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent and pack a glass chromatography column. Ensure the silica bed is well-settled and free of air bubbles.
-
Load the Sample: Dissolve your crude 3-(2-aminopropan-2-yl)aniline (e.g., 1 g) in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 2-3 g) and concentrate it to a dry powder using a rotary evaporator. This dry-loading method prevents band broadening.
-
Run the Column: Carefully add the dried sample-silica mixture to the top of the packed column. Gently add the eluent and begin elution, collecting fractions.
-
Monitor Elution: Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
This protocol is highly effective for removing non-basic impurities on a multi-gram scale.
Caption: Workflow for purification via salt formation.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath. Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Monitor the pH with wet pH paper, adding acid until the solution is acidic (pH ~2).
-
Crystallization: Stir the resulting thick slurry in the ice bath for 30-60 minutes. If a solid does not form, try scratching the flask or adding a seed crystal. You may need to add a non-polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation.[10]
-
Isolation: Collect the crystalline hydrochloride salt by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Drying: Dry the salt under vacuum.
-
Liberation of Free Amine: Suspend the purified salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the aqueous layer is strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Final Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-(2-aminopropan-2-yl)aniline.
References
- EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google P
- US8455691B2 - Process for the purification of aromatic amines - Google P
-
How to purify Amine? Grad student asked me. Demonstration and discussion - YouTube. (URL: [Link])
-
Stability of amines - Sciencemadness Discussion Board. (URL: [Link])
- US10889539B2 - Aniline purification process - Google P
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
-
Does aniline stick in columns during column chromatography? - ResearchGate. (URL: [Link])
-
[Lab 6] Distilling Amines... Again - YouTube. (URL: [Link])
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. (URL: [Link])
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (URL: [Link])
-
Troubleshooting protein purification? - ResearchGate. (URL: [Link])
-
Solvents for Recrystallization - University of Rochester. (URL: [Link])
-
Distillation and concentration process design for removal of heat stable salts in amine solution - ResearchGate. (URL: [Link])
-
Typical examples of impurities observed in synthesized peptides - ResearchGate. (URL: [Link])
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Recrystallization and Crystallization - University of California, Davis. (URL: [Link])
-
Separation of Amines - YouTube. (URL: [Link])
-
A review on identification, synthesis and characterization of impurities in API’s - World Journal of Pharmaceutical Research. (URL: [Link])
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA. (URL: [Link])
Sources
- 1. Buy 3-(1-Aminopropan-2-yl)aniline [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-(2-Aminopropan-2-yl)aniline
Welcome to the technical support center for 3-(2-aminopropan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the synthetic challenges associated with this sterically hindered diamine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance in 3-(2-Aminopropan-2-yl)aniline
3-(2-Aminopropan-2-yl)aniline is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the steric bulk of the tertiary alkyl substituent on the aniline ring. This steric hindrance can significantly decrease the nucleophilicity of the aromatic amino group, leading to low reaction rates and yields in common transformations such as acylation and cross-coupling reactions. [1][2]This guide will provide you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with the aromatic amino group of 3-(2-aminopropan-2-yl)aniline so sluggish?
The primary reason for the reduced reactivity of the aromatic amino group is steric hindrance. The bulky 2-aminopropan-2-yl group, which is a tertiary alkyl substituent, physically obstructs the approach of electrophiles to the nitrogen atom of the aniline. This steric congestion raises the activation energy of the reaction, slowing it down considerably compared to less hindered anilines. [2] Q2: Which of the two amino groups in 3-(2-aminopropan-2-yl)aniline is more reactive?
The aliphatic primary amine is generally more nucleophilic and less sterically hindered than the aromatic amine. Therefore, it will be more reactive towards most electrophiles under standard conditions. Selective reaction at the aromatic amine requires careful choice of reagents and conditions, and often protection of the more reactive aliphatic amine.
Q3: Can I selectively acylate the aromatic amino group?
Selective acylation of the aromatic amine is challenging but achievable. Direct acylation will likely favor the aliphatic amine. To achieve selectivity, you can employ a protecting group strategy. First, protect the more reactive aliphatic amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. After protection, the acylation can be performed on the aromatic amine. Finally, the protecting group can be removed under appropriate conditions.
Q4: What are the best practices for purifying 3-(2-aminopropan-2-yl)aniline and its derivatives?
Purification of sterically hindered anilines can be challenging due to their potential for decomposition and their physical properties. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. It is crucial to monitor the purification process closely by thin-layer chromatography (TLC) to ensure proper separation.
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling (Acylation) Reactions
Symptoms:
-
Low conversion of the starting aniline.
-
Formation of side products.
-
Incomplete reaction even after extended reaction times.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Steric Hindrance | The bulky tertiary alkyl group hinders the approach of the acylating agent to the aniline nitrogen. [2] | 1. Use a more reactive acylating agent: Acid chlorides or anhydrides are more reactive than carboxylic acids activated with coupling agents. 2. Employ a more potent coupling agent: For carboxylic acids, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride) which are known to be effective for challenging amide bond formations. [3][4] 3. Increase the reaction temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition. |
| Low Nucleophilicity of the Aniline | The electron-withdrawing nature of the aromatic ring, combined with steric effects, reduces the nucleophilicity of the amino group. [5] | 1. Use a strong, non-nucleophilic base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the aniline, increasing its nucleophilicity. 2. Consider catalytic methods: Certain Lewis acids can activate the acylating agent, facilitating the reaction. |
| Side Reactions | The aliphatic amine may be competing for the acylating agent. | Protect the aliphatic amine with a suitable protecting group (e.g., Boc) prior to acylation of the aromatic amine. |
Problem 2: Failure in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Symptoms:
-
No desired product formation.
-
Recovery of starting materials.
-
Decomposition of the catalyst.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Steric Hindrance at the Catalyst Center | The bulky aniline can prevent efficient coordination to the metal center of the catalyst, inhibiting the catalytic cycle. | 1. Choose a suitable catalyst system: For sterically hindered anilines, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective. 2. Consider copper catalysis: Copper-catalyzed C-N coupling reactions (Ullmann-type reactions) can be a viable alternative to palladium-based systems for hindered substrates. [6][7] |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture, or it may be deactivated by coordination to the diamine. | 1. Ensure inert reaction conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a higher catalyst loading: In some cases, increasing the amount of catalyst can compensate for deactivation. |
| Incorrect Base | The choice of base is critical for the success of cross-coupling reactions. | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). |
Experimental Protocols
Protocol 1: Selective N-Acylation of the Aromatic Amine
This protocol involves the protection of the more reactive aliphatic amine, followed by acylation of the aromatic amine.
Step 1: Protection of the Aliphatic Amine
Caption: Workflow for the protection of the aliphatic amine.
-
Dissolve 3-(2-aminopropan-2-yl)aniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acylation of the Aromatic Amine
Caption: General workflow for the acylation of the protected diamine.
-
Dissolve the Boc-protected diamine (1.0 eq) in an anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Aniline
This protocol provides a starting point for the cross-coupling of 3-(2-aminopropan-2-yl)aniline with an aryl halide.
Caption: Key components and steps for a Buchwald-Hartwig amination.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 3-(2-aminopropan-2-yl)aniline (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Data Summary
Table 1: Recommended Catalyst Systems for Cross-Coupling with Sterically Hindered Anilines
| Catalyst System | Ligand | Base | Typical Conditions | Reference |
| Palladium | XPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, 80-110 °C | |
| Copper | Diphosphine Ligands | K₃PO₄, Cs₂CO₃ | Dioxane or Toluene, 100-130 °C | [6][7] |
References
-
Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15634-15643. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link] [7]7. Hartwig, J. F., et al. (2015). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 137(49), 15555–15562. [Link]
-
Zhou, J., et al. (2021). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 12(1), 6433. [Link]
-
Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58(01), 79-88. [Link]
-
Cowley, A. R., et al. (2016). Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives: temperature-induced phase transitions and chromic behaviour. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 558–567. [Link]
-
Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 153(7), 689-711. [Link]
-
Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. Retrieved from [Link] [3]17. UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link] [4]18. Palmieri, G., et al. (2021). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open-Chain N-Activated Ketimines. Advanced Synthesis & Catalysis, 363(15), 3655-3692. [Link]
-
Ohshima, T., & Yazaki, R. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 12345. [Link]
-
Kobayashi, S., et al. (2002). Catalytic, asymmetric Mannich-type reactions of N-acylimino esters for direct formation of N-acylated amino acid derivatives. Efficient synthesis of a novel inhibitor of ceramide trafficking, HPA-12. Organic Letters, 4(1), 143–145. [Link]
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
minimizing side reactions during 3-(2-Aminopropan-2-yl)aniline oxidation
Welcome to the technical support center for the oxidation of 3-(2-aminopropan-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. The oxidation of substituted anilines is a powerful synthetic tool, but it is often plagued by side reactions that can drastically reduce yields and complicate purification. This document provides in-depth, field-tested insights and troubleshooting protocols to help you achieve clean, high-yield conversions.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the oxidation of 3-(2-aminopropan-2-yl)aniline in a practical, question-and-answer format.
Issue 1: My reaction mixture rapidly turns dark brown or black, and I'm isolating an insoluble, tar-like material.
Question: What is causing this polymerization, and how can I prevent it?
Answer:
This is the most frequent and challenging side reaction in aniline oxidation. The dark, insoluble material is a polymeric byproduct, often referred to as "aniline black".[1]
-
Root Cause Analysis: The amino group of the aniline is a potent activating group, making the aromatic ring highly susceptible to oxidation. The reaction often proceeds through a radical cation intermediate. This reactive species can readily attack another aniline molecule, initiating a chain reaction that leads to polymerization.[2] The formation of these polymers is often faster and more thermodynamically favorable than the desired oxidation, especially at elevated temperatures.
-
Strategic Solutions:
-
Temperature Control (The Critical Factor): Maintain strict, low-temperature control throughout the reaction.
-
Protocol: Cool the reaction vessel to 0 to -5 °C using an ice-salt or acetone-dry ice bath before adding the oxidant. Ensure the temperature does not rise significantly during the addition.
-
-
Slow Oxidant Addition: The rate of oxidant addition directly correlates with the concentration of reactive intermediates.
-
Protocol: Add the oxidizing agent dropwise via a syringe pump or an addition funnel over a prolonged period (e.g., 1-2 hours). This keeps the concentration of the radical cation low at any given moment, favoring the desired intramolecular reaction over intermolecular polymerization.
-
-
pH Modification: The reactivity of the aniline is highly pH-dependent.
-
Protocol: Performing the reaction under acidic conditions (pH 2-4) protonates the amino group to form an anilinium salt (-NH3+).[3] This group is strongly deactivating, which significantly tempers the ring's reactivity and discourages polymerization.[3] However, this also makes the desired oxidation more difficult, so a careful balance is required. Use of a non-nucleophilic acid like sulfuric acid is recommended.
-
-
Issue 2: My yield is low, and I have a complex mixture of products according to TLC/LC-MS analysis.
Question: Besides polymerization, what other side reactions are occurring?
Answer:
A complex product mixture indicates a lack of selectivity. The oxidation can occur at multiple sites, leading to various undesired products.
-
Root Cause Analysis: Strong, non-selective oxidizing agents can lead to over-oxidation or reactions at different positions on the molecule. Common side products from aniline oxidations include nitroso compounds, nitro compounds, azoxybenzenes, and quinones.[1][4][5] The specific product distribution depends heavily on the oxidant and reaction conditions.[1]
-
Strategic Solutions:
-
Choice of Oxidant: Avoid harsh oxidants like potassium permanganate or chromic acid in acidic solutions, which are known to produce a range of products, including aniline black.[1] Opt for milder, more selective reagents.
-
Solvent Selection: The solvent can influence the reaction pathway. Protic solvents can participate in the reaction, while aprotic solvents are often preferred for cleaner conversions.
-
Protecting Groups: While adding steps, protecting the amine can be a highly effective strategy if other methods fail.
-
Protocol: Acylate the amine to form an amide (e.g., using acetic anhydride). The amide group is still an ortho-, para-director but is much less activating than the amine, which can prevent polymerization and over-oxidation. The protecting group can be removed later via hydrolysis.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about optimizing the oxidation of 3-(2-aminopropan-2-yl)aniline.
Q1: What is the best type of oxidizing agent for this reaction?
The "best" oxidant depends on the desired product. The goal is to achieve selective oxidation without leading to polymerization or over-oxidation. A comparison of common oxidant classes is provided below.
| Oxidant Class | Examples | Pros | Cons |
| Peroxides / Peroxy Acids | H₂O₂, m-CPBA, Performic Acid | Generally "greener"; can be tuned for selectivity.[6] | Can be explosive; may require catalysts; can lead to N-oxides.[5] |
| Metal Oxides | MnO₂, Ag₂O | Often mild and selective for specific transformations. | Heterogeneous reactions can be slow; stoichiometry is critical. |
| High-Valent Metals | K₂Cr₂O₇, KMnO₄ | Powerful and inexpensive. | Poor selectivity; often leads to polymerization and over-oxidation; toxic waste.[1][7] |
| Specialty Reagents | Fremy's Salt, Salcomine complexes | Can be highly selective for specific products like quinones. | Can be expensive and require specific handling. |
| Biocatalysts | Laccase, Peroxidase | Highly selective and operate under mild conditions.[8][9] | Can be expensive; substrate scope may be limited.[8] |
For minimizing side reactions with 3-(2-aminopropan-2-yl)aniline, starting with a mild peroxide-based system (e.g., H₂O₂ with a catalyst) or a well-controlled metal oxide like MnO₂ at low temperatures is recommended.[10]
Q2: How does pH control the reaction pathway?
pH is a critical control parameter that dictates the reactivity of the aniline substrate.
-
Acidic Conditions (pH < 4): The primary amine exists predominantly as the protonated anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, which slows down the rate of oxidation but crucially inhibits polymerization.[3] This is often the preferred condition for avoiding tar formation.
-
Neutral to Mildly Acidic Conditions (pH 5-7): A mixture of the free amine and the anilinium ion exists. The reaction rate increases, but so does the risk of side reactions.[11]
-
Alkaline Conditions (pH > 8): The amine is in its free, unprotonated form (-NH₂). This is the most reactive state, with a high electron density on the aromatic ring, making it highly susceptible to rapid oxidation and polymerization.[1] Certain base-catalyzed pathways can selectively form products like azoxybenzenes.[4][12]
The optimal pH is a trade-off between reaction rate and selectivity. For this specific substrate, starting under slightly acidic conditions is a prudent strategy.
Q3: How can I effectively monitor the reaction to avoid over-oxidation?
Active monitoring is essential. Do not let the reaction run for a set time without analysis.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Protocol: At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, quench it (e.g., with a sodium bisulfite solution), and spot it on a TLC plate alongside a spot of your starting material. Run the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes, though this will need to be developed). The disappearance of the starting material spot and the appearance of a single, clean product spot indicate a successful reaction. Multiple spots suggest side product formation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when precise conversion data is needed, LC-MS is invaluable. It can confirm the mass of the desired product and identify the masses of byproducts, providing crucial information for troubleshooting.
Section 3: Key Experimental Protocols & Visual Guides
General Protocol for Controlled Oxidation
This protocol is a starting point and should be optimized for your specific target product.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve 1.0 equivalent of 3-(2-aminopropan-2-yl)aniline in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Acidification (Optional but Recommended): If using acidic conditions, add 1.1 equivalents of a non-nucleophilic acid (e.g., methanesulfonic acid) and stir for 10 minutes.
-
Oxidant Preparation: Dissolve 1.0-1.2 equivalents of the chosen mild oxidant (e.g., m-CPBA) in the same solvent in the dropping funnel.
-
Slow Addition: Add the oxidant solution dropwise to the cooled, stirring aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any excess oxidant.
-
Workup: Proceed with a standard aqueous workup and extraction, followed by purification (e.g., column chromatography) to isolate the desired product.
Visualizing Reaction Pathways
The following diagram illustrates the critical choice between the desired reaction and the polymerization side reaction.
Caption: Key pathways in aniline oxidation.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues during the experiment.
Caption: Troubleshooting workflow for oxidation reactions.
References
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available from: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]
-
Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. PubMed. Available from: [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC. NIH. Available from: [Link]
-
Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. Available from: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available from: [Link]
-
Aniline - Wikipedia. Wikipedia. Available from: [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available from: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]
-
Amine - Wikipedia. Wikipedia. Available from: [Link]
-
23.11: Oxidation of Amines. Chemistry LibreTexts. Available from: [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Available from: [Link]
-
Mechanism and kinetic features of oxidation polymerization of aromatic amines. ResearchGate. Available from: [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. Available from: [Link]
-
Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. PMC - NIH. Available from: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available from: [Link]
-
Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Oxidation of 3-Amino-2-naphthol. Reddit. Available from: [Link]
-
Reactions of Aniline. Chemistry Steps. Available from: [Link]
-
Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. Available from: [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available from: [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available from: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted 3-(2-Aminopropan-2-yl)aniline from Polymer Matrices
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-(2-Aminopropan-2-yl)aniline from various polymer matrices. This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polymers from residual 3-(2-Aminopropan-2-yl)aniline.
Poor Monomer Removal Efficiency After Reprecipitation
Question: I've performed multiple reprecipitation steps, but my polymer still shows significant contamination with 3-(2-Aminopropan-2-yl)aniline. What's going wrong?
Answer: This is a frequent challenge, and the root cause often lies in the solvent-precipitant system selection. The principle of reprecipitation hinges on the differential solubility of the polymer and the monomer in a given solvent and precipitant.[][2][3] For effective removal, the polymer should be highly soluble in the chosen solvent, while the unreacted monomer, 3-(2-Aminopropan-2-yl)aniline, should be highly soluble in the precipitant.
Causality and Recommended Actions:
-
Inadequate Monomer Solubility in the Precipitant: 3-(2-Aminopropan-2-yl)aniline possesses both aromatic and aliphatic amine functionalities, influencing its polarity.[4] Its solubility will vary significantly depending on the solvent. If the precipitant is a poor solvent for the monomer, the monomer will co-precipitate with the polymer.
-
Solution: Select a precipitant in which 3-(2-Aminopropan-2-yl)aniline has high solubility. Protic solvents like methanol or ethanol are often good starting points due to their ability to hydrogen bond with the amine groups. However, empirical testing is crucial.
-
-
Polymer Swelling Instead of Full Dissolution: If the initial "good" solvent only swells the polymer, the monomer can remain trapped within the polymer coils.
-
Solution: Ensure complete dissolution of the polymer before adding the precipitant. This may require using a stronger solvent, increasing the temperature, or allowing for longer dissolution times with agitation. Common solvents for high-performance polymers like polyimides and polyamides include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF).[5]
-
-
Insufficient Volume of Precipitant: Using too little precipitant can lead to an incomplete precipitation of the polymer and a higher concentration of the monomer remaining in the supernatant, which can redeposit on the polymer surface.
-
Solution: A general rule of thumb is to use a precipitant volume that is at least 5-10 times the volume of the polymer solution.
-
Workflow for Optimizing Reprecipitation:
Caption: Optimizing the reprecipitation process.
Suspected Thermal Degradation or Side Reactions During Purification
Question: After attempting to remove the monomer by heating the polymer under vacuum, I've noticed a discoloration of my polymer, and the analytical results are inconsistent. What could be happening?
Answer: Heating polymers containing residual amines, especially at elevated temperatures, can induce unwanted side reactions. Aniline and its derivatives can be susceptible to oxidation, and at high temperatures, they can potentially react with certain polymer backbones.[6]
Causality and Recommended Actions:
-
Oxidation of the Amine: The amine groups on 3-(2-Aminopropan-2-yl)aniline can oxidize, leading to colored byproducts. This is more likely to occur if the vacuum is not sufficiently high or if there are oxygen leaks in the system.
-
Solution: If thermal methods are necessary, ensure a high vacuum (e.g., <1 Torr) and consider incorporating a nitrogen purge before applying heat. However, prioritize non-thermal removal methods where possible.
-
-
Reaction with the Polymer Matrix: In polymer matrices with reactive groups (e.g., residual acid anhydrides in polyimides, or epoxide groups in epoxy resins), the amine groups of the monomer can react at high temperatures, covalently bonding the monomer to the polymer chain. This makes its removal by simple physical means impossible.
-
Solution: Avoid excessive heating. For thermosetting polymers like epoxies, ensure the initial curing reaction has gone to completion to minimize reactive sites. For thermoplastics, use the lowest possible temperature that allows for monomer diffusion and volatilization.
-
Difficulty in Quantifying Low Levels of Residual Monomer
Question: I believe I have removed most of the unreacted monomer, but my current analytical method (e.g., NMR) is not sensitive enough to confirm it meets the required purity specifications. What are my options?
Answer: While Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation and can be used for quantification, it may lack the sensitivity for trace-level analysis of residual monomers.[7][8][9] More sensitive techniques are often required for low-level quantification.
Recommended Analytical Techniques for Trace Analysis:
| Analytical Technique | Principle | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection typically by UV-Vis spectroscopy.[7][10] | High sensitivity and selectivity, especially for aromatic compounds like anilines. Can be readily validated for quantitative analysis.[11] | Requires method development (column, mobile phase, and detector wavelength selection). Derivatization may be necessary to enhance sensitivity.[11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[7][10] | Excellent sensitivity and provides structural information for unambiguous identification. | Requires the analyte to be volatile or to be derivatized to increase volatility. Polymer samples require extraction of the monomer into a suitable solvent.[7] |
Workflow for Method Selection:
Caption: Selecting an appropriate analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving a polymer to perform a reprecipitation for removing 3-(2-Aminopropan-2-yl)aniline?
A1: There is no single "best" solvent as it depends heavily on the polymer matrix. However, for many high-performance polymers like polyimides and polyamides, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAc) are effective.[5] The key is to select a solvent that fully dissolves the polymer and in which the monomer is also soluble to ensure a homogeneous solution before precipitation.
Q2: Can I use solvent extraction to remove the unreacted monomer?
A2: Yes, solvent extraction can be a very effective method, particularly if you can find a solvent that selectively dissolves the monomer without dissolving or significantly swelling the polymer.[] This is often a milder alternative to reprecipitation. Soxhlet extraction is a continuous extraction method that can be very efficient. The choice of extraction solvent is critical and should be one in which 3-(2-Aminopropan-2-yl)aniline has high solubility.
Q3: Are there any non-solvent-based methods to remove the monomer?
A3: For some polymer systems, particularly those with a low glass transition temperature, thermal methods can be employed. This involves heating the polymer under a high vacuum to volatilize the unreacted monomer.[13] However, as discussed in the troubleshooting section, there is a risk of thermal degradation or side reactions. Another potential method is supercritical fluid extraction, often using carbon dioxide, which can be effective for removing small molecules from a polymer matrix.
Q4: How can I be sure that the monomer I'm detecting is residual and not a degradation product?
A4: This is where the choice of analytical technique is crucial. Mass spectrometry (either coupled with GC or LC) is a powerful tool for this purpose.[10] By obtaining a mass spectrum of the analyte, you can confirm its molecular weight and fragmentation pattern, which should match that of a pure standard of 3-(2-Aminopropan-2-yl)aniline. This provides a high degree of confidence that you are detecting the unreacted monomer and not a different compound.
Experimental Protocols
Protocol 1: General Reprecipitation Method
-
Dissolution: Dissolve the polymer containing the unreacted monomer in a suitable solvent (e.g., NMP, DMF) to a concentration of 5-10% (w/v). Stir at room temperature or with gentle heating until the polymer is fully dissolved.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirring precipitant (e.g., methanol, ethanol, deionized water) with a volume at least 10 times that of the polymer solution.
-
Isolation: A precipitate of the purified polymer should form. Continue stirring for 30-60 minutes to ensure complete precipitation and to allow the monomer to remain in the precipitant solution.
-
Filtration: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the filtered polymer cake with fresh precipitant to remove any remaining traces of the monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of an additive like trifluoroacetic acid to improve peak shape) is often effective for separating aromatic amines. The exact gradient profile will need to be optimized.
-
Detection: Monitor the absorbance at a wavelength where 3-(2-Aminopropan-2-yl)aniline has a strong absorbance (this can be determined by running a UV-Vis spectrum of a standard solution).
-
Sample Preparation:
-
Accurately weigh a sample of the polymer.
-
Dissolve the polymer in a known volume of a suitable solvent (one that dissolves the polymer and is compatible with the HPLC mobile phase, e.g., THF or DMF).
-
If the polymer is not soluble in the mobile phase, perform a precipitation step as described above, but collect the supernatant containing the monomer for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve by injecting known concentrations of a pure 3-(2-Aminopropan-2-yl)aniline standard. The concentration of the monomer in the polymer sample can then be determined by comparing its peak area to the calibration curve.
References
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(1-Aminopropan-2-yl)aniline [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Aminopropan-2-yl)aniline
[1]
Ticket ID: #REC-50406-OPT Subject: Optimization of Recrystallization Solvents & Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Dual-Amine Challenge
Welcome to the technical support hub for 3-(2-Aminopropan-2-yl)aniline . This molecule presents a unique purification challenge due to its hybrid structure: it contains both an aromatic primary amine (aniline, pKa ~4.[1]6) and a gem-dimethyl aliphatic primary amine (pKa ~10.5).[1]
This dual-basicity and the lipophilic gem-dimethyl group create a specific solubility profile.[1] If you are experiencing "oiling out," oxidation (red/brown discoloration), or low yields, this guide addresses the causality of these issues and provides validated protocols.
Module 1: Solvent Selection Logic
The Critical Warning: Avoid Ketones
STOP: Do NOT use Acetone, MEK, or Cyclohexanone for recrystallizing this compound.
-
Mechanism: Both primary amine groups (especially the aliphatic one) will nucleophilically attack the carbonyl carbon of the ketone, releasing water and forming Schiff bases (imines) .
-
Result: You will isolate a new impurity, not your target molecule.[1]
Recommended Solvent Systems
Based on the Hansen Solubility Parameters (HSP) of the gem-dimethyl and aniline moieties, we recommend the following systems.
| System Class | Solvent Pair | Ratio (v/v) | Mechanism | Best For |
| Non-Polar/Polar | Toluene / Heptane | 1:2 to 1:4 | Temperature-dependent solubility differential.[1] | Standard Purification. Balances yield and purity.[1] |
| Protic | Isopropanol (IPA) | Single Solvent | Cooling crystallization.[1] | High Purity. Removes oligomers effectively.[1] |
| Chlorinated | DCM / Hexane | 1:3 | Anti-solvent precipitation.[1] | Heat-Sensitive Batches. Allows lower temp processing.[1] |
Module 2: Decision Matrix (Workflow)
The following diagram outlines the logical flow for selecting the correct purification method based on the physical state of your crude material.
Figure 1: Decision matrix for solvent selection based on the physical state of the crude intermediate.[1]
Module 3: Troubleshooting & FAQs
Q1: My solution turns dark brown/red upon heating. How do I prevent this?
Diagnosis: Oxidation of the aniline moiety.[1] Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, especially when heated.[1] Corrective Action:
-
Degas Solvents: Sparge all solvents (Toluene, Heptane) with Nitrogen or Argon for 15 minutes prior to use.[1]
-
Inert Atmosphere: Perform the dissolution step under a blanket of
.[1] -
Add Antioxidant: Add a trace amount (<0.5 wt%) of BHT (Butylated hydroxytoluene) or use Activated Charcoal during the hot filtration step to adsorb colored oxidation byproducts.[1]
Q2: The product "oils out" (forms liquid droplets) instead of crystals.
Diagnosis: The solution is entering the "metastable zone" too quickly, or the melting point of the solvated product is lower than the process temperature. Corrective Action:
-
Seed Crystals: Retain a tiny amount of crude solid.[1] Once the solution is slightly turbid, add the seed to provide a nucleation surface.
-
Slow Down: Wrap the flask in cotton or place it in a warm water bath to cool extremely slowly (1°C/minute).
-
Increase Solvent Volume: You may be too concentrated. Add 10% more of the "good" solvent (e.g., Toluene) to raise the solubility limit.
Q3: I cannot get the free base to solidify; it remains a gum.
Diagnosis: The gem-dimethyl group adds significant lipophilicity and rotational freedom, which can inhibit lattice packing.[1] Corrective Action: Convert to a Salt. If the free base is stubborn, convert it to the Dihydrochloride or Fumarate salt.
Module 4: Standard Operating Procedure (SOP)
Objective: Purification of 3-(2-Aminopropan-2-yl)aniline (Free Base) via Toluene/Heptane Recrystallization.
Materials:
-
Crude 3-(2-Aminopropan-2-yl)aniline[1]
-
Solvent A: Toluene (Anhydrous)
-
Solvent B: Heptane (or Hexane)[1]
-
Activated Charcoal (optional)[1]
-
Celite (filter aid)[1]
Step-by-Step Protocol:
-
Preparation:
-
Dissolution:
-
Place crude in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Toluene.
-
Heat to 60-65°C (Do not boil violently; minimize oxidation risk).
-
If insoluble particles remain: Filter hot through a Celite pad to remove inorganic salts or polymer mesh.[1]
-
-
Anti-Solvent Addition:
-
Crystallization:
-
Remove from heat.[1] Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Once at room temp, transfer to a fridge/freezer (0-4°C) for 4 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the cake with cold Heptane (0°C). Do not wash with Toluene , as it will redissolve the product.
-
Dry: Dry in a vacuum oven at 40°C for 6 hours.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification techniques and solvent selection).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Source for Schiff base formation warnings and recrystallization mechanics).
-
Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] (Discusses the lipophilicity and structural properties of gem-dimethyl amines). [Link][1][2]
-
PubChem. (2025).[1][3][4] 3-(2-Aminopropan-2-yl)aniline Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
Sources
- 1. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tri(propan-2-yl)aniline | C15H25N | CID 519871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Aminomethyl)aniline | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low reactivity of the isopropyl amine group in 3-(2-Aminopropan-2-yl)aniline
[1][2]
Case ID: GEM-DIMETHYL-003 Subject: Overcoming Low Reactivity of the tert-Alkyl Primary Amine Status: Open Assigned Specialist: Senior Application Scientist[1][2]
The Core Problem: The "Gem-Dimethyl" Paradox
You are likely experiencing difficulty because this molecule presents a classic conflict between Thermodynamics and Kinetics .
-
The Aliphatic Amine (
): Located on a tertiary carbon (the "cumyl" position).[2] It is electronically superior (pKa 10.[1][2]5) but sterically barricaded by two methyl groups (gem-dimethyl effect).[1][2] -
The Aromatic Amine (
): Located on the phenyl ring. It is electronically inferior (pKa 4.[1][2]6) but sterically accessible.[1][2]
The Result: Under standard conditions, reagents take the path of least resistance, reacting with the aniline (
Visualizing the Conflict
The following diagram illustrates the steric and electronic landscape of your molecule.
Caption: The gem-dimethyl group creates a "Steric Wall" that blocks access to the aliphatic amine, diverting reagents to the exposed aniline.
Diagnostic Troubleshooting Flowchart
Before proceeding, identify your specific failure mode using this decision tree.
Caption: Select the protocol corresponding to your experimental observation.
Targeted Protocols
Protocol A: Transient Protection (Chemoselectivity)
Use when: The aniline reacts instead of the aliphatic amine. Mechanism: Reversibly "mask" the aniline as an imine (Schiff base), which is much less nucleophilic and sterically bulkier than the free amine.
Step-by-Step Workflow:
-
Masking: Dissolve diamine (1.0 eq) in MeOH. Add Benzaldehyde (1.05 eq).[1][2] Stir at RT for 2-4 hours.[1][3] Note: The aniline forms the imine preferentially over the hindered aliphatic amine.
-
Validation: Check TLC/LCMS.[1][2] The aniline peak should disappear.
-
Reaction: Add your electrophile (e.g., Acid Chloride, Isocyanate) + Base (TEA/DIPEA) directly to the mixture (or after solvent swap to DCM if needed).[1][2]
-
Why this works: The aniline is now tied up. The aliphatic amine is the only free nucleophile.
-
-
Unmasking: Add 1M aqueous HCl or citric acid and stir for 1 hour. The imine hydrolyzes back to the aniline and benzaldehyde.
-
Purification: Wash away benzaldehyde with ether/hexane (if product is water-soluble) or separate via column chromatography.[1][2]
Protocol B: Catalytic Activation (Overcoming Sterics)
Use when: The aliphatic amine is inert, even with protection or excess reagent. Mechanism: Use a nucleophilic catalyst to create a highly reactive intermediate ("Active Acyl") that is small enough to penetrate the steric shield.
| Component | Recommendation | Rationale |
| Catalyst | DMAP (10-20 mol%) or 4-PPY | Forms a tight ion pair with the acylating agent, increasing electrophilicity and projecting the acyl group further from the steric center.[1][2] |
| Solvent | Pyridine or DCM | Pyridine acts as both solvent and base/catalyst.[1][2] |
| Energy | Microwave Irradiation | 80-100°C for 10-30 mins.[1][2] Thermal energy is often required to overcome the entropic barrier of the gem-dimethyl group. |
| Reagent | Acid Fluorides (vs Chlorides) | Acid fluorides are often more stable yet highly reactive towards hindered amines due to the small size of the fluoride leaving group. |
Protocol C: Avoiding Decomposition (Retro-Ritter)
Use when: You observe the formation of an alkene (alpha-methylstyrene derivative).[1][2] The Danger: The tert-alkyl amine bond is labile under strong acidic conditions or high heat, prone to Retro-Ritter fragmentation.
-
Rule 1: Avoid heating above 120°C.
-
Rule 2: Do not use strong Lewis Acids (
, ) without temperature control.[1][2] -
Rule 3: If acidic deprotection is needed (e.g., Boc removal), use HCl in Dioxane at 0°C rather than TFA/DCM at RT, as the carbocation stability at the tertiary center promotes elimination.
Comparative Data: Basicity vs. Nucleophilicity[1][2][4][5][6]
Understanding the numbers helps explain why "forcing" conditions are necessary.
| Parameter | Aliphatic Amine ( | Aniline Amine ( | Implication |
| pKa (Conj.[1][2] Acid) | ~10.5 | ~4.6 | |
| Steric Environment | High (Tertiary Carbon) | Low (Planar Ring) | |
| Hybridization |
Frequently Asked Questions (FAQ)
Q: Can I use Boc anhydride (
Q: I need to alkylate the aliphatic amine. Why am I getting elimination products? A: Alkylation of hindered amines is notoriously difficult due to the competing E2 elimination pathway. The basicity of the amine abstracts a proton instead of attacking the carbon.
-
Fix: Switch to Reductive Amination (Ketone/Aldehyde +
).[1][2] This avoids the transition state entirely.
Q: Why not just protonate the aniline to block it?
A: It is impossible to selectively protonate the aniline (pKa ~4.6) while leaving the aliphatic amine (pKa ~10.5) free.[1][2][3] Any acid added will protonate the aliphatic amine first, rendering it non-nucleophilic (
References
-
Ritter Reaction Mechanism & Stability
-
Amine Basicity & pKa Values
-
Steric Hindrance in Catalysis
-
Chemoselective Acylation
resolving solubility issues of 3-(2-Aminopropan-2-yl)aniline in aqueous media
The following technical guide addresses the solubility, handling, and stability of 3-(2-Aminopropan-2-yl)aniline (CAS: 130631-19-5). This document is structured as a Tier-2 Technical Support resource for researchers encountering precipitation, "oiling out," or stability issues in aqueous media.
Case ID: SOL-130631 Compound: 3-(2-Aminopropan-2-yl)aniline Synonyms: 3-(1-Amino-1-methylethyl)aniline; m-(2-Aminoprop-2-yl)aniline Chemical Class: Aromatic-Aliphatic Diamine[1]
Physicochemical Profile & The "Solubility Trap"
To resolve solubility issues, one must first understand the dual-nature of this molecule.[1] It contains two distinct amine functionalities with vastly different acid-base profiles.
| Feature | Functional Group | Approx. pKa | Charge at pH 7.4 | Solubility Contribution |
| Site A | Aliphatic Amine (Primary, on | ~10.2 - 10.7 | +1 (Cationic) | High (Hydrophilic) |
| Site B | Aromatic Amine (Aniline) | ~4.0 - 5.0 | 0 (Neutral) | Low (Hydrophobic) |
| Core | Benzene + Isopropyl Skeleton | N/A | Neutral | Very Low (Lipophilic) |
The Core Problem: Self-Limiting Dissolution
Users typically purchase the Free Base form (often a viscous oil or low-melting solid).[1] When you attempt to dissolve this free base in water (pH ~7):
-
The aliphatic amine abstracts protons from water (
).[1] -
This reaction releases
ions, rapidly raising the local pH to >10.[1] -
At pH > 10, the amine deprotonates back to its neutral, lipophilic form.[1]
-
Result: The compound "oils out" or forms a gummy precipitate, even if the theoretical solubility at pH 7 is high.[1]
Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for solubilizing 3-(2-Aminopropan-2-yl)aniline based on initial form and target pH.
Step-by-Step Solubilization Protocols
Protocol A: The "Acid-Titration" Method (For Aqueous Buffers)
Best for: Preparing stock solutions of the free base in water/buffer.[1]
Mechanism: You must mechanically override the pH rise caused by the amine to keep it in the soluble Mono-Cation state.[1]
-
Weighing: Weigh the target amount of 3-(2-Aminopropan-2-yl)aniline free base into a glass vial.
-
Initial Wetting: Add water equal to ~80% of the final volume.[1] Expect the compound to float or form oil droplets.
-
Acidification:
-
While stirring vigorously, add 1.0 M HCl dropwise.
-
Monitor: The solution will clear as the pH drops below 9.0.[1]
-
Goal: Add at least 1 molar equivalent of HCl relative to the compound (to protonate the aliphatic amine).
-
-
pH Adjustment: Once clear, measure the pH. It will likely be acidic.[1]
-
Finalize: Add water to final volume.
Protocol B: The "Cosolvent Spike" Method (For Biological Assays)
Best for: Adding the compound to cell culture media where high acidity is unacceptable.
Mechanism: Pre-dissolve in a water-miscible organic solvent to bypass the solid-to-liquid energy barrier, then dilute into buffered media.[1]
-
Stock Preparation: Dissolve the free base in 100% DMSO or Ethanol to make a high-concentration stock (e.g., 100 mM).[1]
-
Note: The free base is highly soluble in organic solvents.[1]
-
-
Dilution:
-
Buffer Check: Ensure your media has sufficient buffering capacity (e.g., HEPES, MOPS) to absorb the slight basicity of the amine without shifting pH drastically.[1]
Stability & Handling (Critical)
Issue: Oxidation (Browning) Like most anilines, this compound is susceptible to oxidation, which turns solutions brown/purple over time.[1] The electron-rich nature of the diamine accelerates this.[1]
| Storage Condition | Recommendation |
| Solid State | Store at -20°C under Argon/Nitrogen. Hygroscopic – keep tightly sealed.[1] |
| Aqueous Solution | Unstable. Prepare fresh immediately before use.[1] |
| DMSO Stock | Stable for ~1 month at -20°C if protected from light and air.[1] |
Prevention Strategy:
-
Degassing: Use degassed buffers (sparged with Helium or Nitrogen) for sensitive analytical work (e.g., HPLC).[1]
-
Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer to retard oxidation.[1]
Frequently Asked Questions (FAQ)
Q: I bought the dihydrochloride salt (2HCl), but it's too acidic for my cells. What do I do? A: The 2HCl salt is a strong acid in solution.[1] Dissolve it in a strong buffer (like 100 mM HEPES or Tris, pH 7.4) rather than water. The buffer will neutralize the excess acidity while keeping the pH low enough (below 9) to maintain solubility.[1]
Q: Why does the solution turn pink/brown after 24 hours? A: This is oxidative degradation of the aniline moiety, likely forming azo- or nitroso- dimers.[1] This is irreversible. Discard the solution and prepare fresh. For long-term experiments, seal the plate/vial under nitrogen.[1]
Q: Can I use sonication to dissolve the free base in water? A: Sonication helps disperse the oil droplets, but it will not solve the solubility issue if the pH is too high.[1] You must lower the pH (Protocol A) for true thermodynamic solubility.[1] Sonication without pH control results in a meta-stable emulsion that will separate later.[1]
Q: What is the exact solubility limit? A:
-
pH < 4: > 100 mg/mL (Di-cation, highly soluble).[1]
-
pH 7: ~ 10-50 mg/mL (Mono-cation, soluble).[1]
-
pH > 10: < 1 mg/mL (Neutral free base, insoluble).[1]
References
-
PubChem Compound Summary. "3-(2-Aminopropan-2-yl)aniline (CID 130631-19-5)".[1] National Center for Biotechnology Information.[1] Accessed 2026.[1] [Link][1]
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Reference for general aniline and aliphatic amine pKa values).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pH-dependent solubility profiles of diamines).
Sources
Validation & Comparative
Comprehensive FT-IR Analysis Guide: 3-(2-Aminopropan-2-yl)aniline
The following guide details the FT-IR characterization of 3-(2-Aminopropan-2-yl)aniline , a specialized hybrid diamine often used as a curing agent and pharmaceutical intermediate. This analysis synthesizes theoretical functional group behavior with empirical data from structural analogs to provide a robust identification framework.
Introduction & Structural Context
3-(2-Aminopropan-2-yl)aniline (CAS: 3090-84-0 / 585-79-5 derivatives) represents a unique class of "hybrid" diamines containing both a primary aromatic amine (aniline moiety) and a primary aliphatic amine hindered by a gem-dimethyl group (cumyl amine moiety).
For researchers in polymer science (specifically epoxy and polyurea curing) and drug development, distinguishing this molecule from its isomers (para-substituted) and precursors (isopropenyl derivatives) is critical. The reactivity difference between the sterically hindered aliphatic amine and the aromatic amine drives its application performance; therefore, FT-IR validation must confirm the integrity of both functional groups.
Core Structural Features for Spectral Analysis[1]
-
Aromatic Ring (Meta-substituted): Dictates the "fingerprint" region (600–900 cm⁻¹).
-
Aniline Group (-NH₂): Conjugated, broad N-H stretches.
-
Gem-Dimethyl Aliphatic Amine (-C(CH₃)₂-NH₂): Non-conjugated, sharper N-H stretches, and specific methyl deformations.
Characteristic Peak Assignments (The Spectral Fingerprint)
The following table deconstructs the spectrum into diagnostic regions. Note that the Gem-Dimethyl Doublet and Meta-OOP bands are the primary confirmation peaks.
Table 1: Diagnostic FT-IR Peaks
| Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Notes |
| 3450 – 3300 | Primary Amines (-NH₂) | N-H Stretching (Asym/Sym) | Overlap of aromatic and aliphatic amines. Look for a "doublet of doublets" or broadening due to H-bonding. |
| 2970 – 2860 | Alkyl (Gem-Dimethyl) | C-H Stretching | Distinctive. Stronger intensity than pure aniline due to the -C(CH₃)₂ group. |
| 1620 – 1590 | Aromatic Ring + Amine | N-H Scissoring / C=C Ring | Strong band. The "Aniline II" band overlaps here. |
| 1385 & 1365 | Gem-Dimethyl | C-H Deformation (Split) | CRITICAL IDENTIFIER. A split peak (doublet) characteristic of isopropyl/gem-dimethyl groups. |
| 1280 – 1250 | Aromatic Amine | C-N Stretching | Strong, broad band (Ar-N). |
| 1150 – 1050 | Aliphatic Amine | C-N Stretching | Weaker/sharper than aromatic C-N. Confirms the -C(CH₃)₂-NH₂ moiety. |
| 780 & 690 | Meta-Substituted Benzene | C-H Out-of-Plane (OOP) | Isomer differentiator. Meta rings typically show two strong bands in this region. |
Analyst Insight: The presence of the aliphatic C-N stretch (~1100 cm⁻¹) combined with the gem-dimethyl doublet (~1380/1365 cm⁻¹) is the definitive signature that separates this from standard phenylenediamines (like MPDA).
Comparative Analysis: Distinguishing Alternatives
In synthesis and QC, this molecule is most often confused with its Para-isomer or its Isopropenyl precursor . Use this logic gate to verify identity.
Table 2: Comparative Logic Gate
| Alternative Candidate | Key Differentiator | Spectral Shift to Look For |
| 4-(2-Aminopropan-2-yl)aniline (Para-Isomer) | OOP Bending Region | Para: Single strong peak ~800–840 cm⁻¹.Meta: Two peaks ~690 & 780 cm⁻¹. |
| 3-Isopropenylaniline (Precursor/Impurity) | Unsaturation (C=C) | Precursor: Sharp peak at ~1640 cm⁻¹ (alkene C=C) and vinyl C-H >3000 cm⁻¹.Product: Loss of 1640 cm⁻¹ peak; appearance of aliphatic amine N-H. |
| m-Phenylenediamine (MPDA) | Aliphatic Content | MPDA: No gem-dimethyl doublet (1380/1365). No aliphatic C-H stretch.Product: Distinct aliphatic C-H and split methyl peaks. |
Experimental Protocol: High-Resolution Capture
To resolve the subtle differences between the aromatic and aliphatic amine stretches, a Liquid Film (Neat) or ATR (Attenuated Total Reflectance) method is superior to KBr pellets, which can introduce moisture (broadening N-H peaks).
Workflow: ATR-FTIR Characterization
-
Instrument Setup: Use a Diamond or ZnSe crystal ATR accessory. Set resolution to 4 cm⁻¹ with 32 scans.
-
Background: Collect an air background immediately prior to sampling.
-
Sample Application:
-
If Liquid: Place 1 drop (~10 µL) on the crystal. Ensure no bubbles.
-
If Low-Melting Solid: Place a small crystal, apply pressure clamp until transmission drops to ~80%.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (linear).
-
Validation: Check for the 1385/1365 doublet . If missing, the gem-dimethyl group is absent or modified.
Visualizing the Identification Logic
The following diagram illustrates the decision tree for validating 3-(2-Aminopropan-2-yl)aniline against common structural analogs.
Caption: Logical workflow for distinguishing 3-(2-Aminopropan-2-yl)aniline from isomers and precursors using key spectral markers.
References
-
National Institute of Standards and Technology (NIST). Aniline Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
SpectraBase. Spectrum of (1-Iodo-1-methyl-ethyl)benzene (Gem-dimethyl analog). Wiley Science Solutions. [Link]
-
PubChem. 3-Isopropylaniline (Precursor Analog) Compound Summary. National Library of Medicine. [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Standard reference for Gem-dimethyl and Amine assignments).
mass spectrometry fragmentation patterns of 3-(2-Aminopropan-2-yl)aniline
Focus: Fragmentation Mechanics, Isomeric Differentiation, and Experimental Protocols
Executive Summary
3-(2-Aminopropan-2-yl)aniline (MW: 150.22 Da), often utilized as a specialized intermediate in polymer curing and kinase inhibitor synthesis, presents a distinct mass spectrometric profile driven by its gem-dimethyl benzylic amine structure.
This guide provides a technical breakdown of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] Unlike standard alkyl anilines, the presence of a quaternary carbon at the benzylic position dictates a unique dissociation pathway dominated by
Critical Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its para-isomer (4-(2-aminopropan-2-yl)aniline) . This guide details the specific mechanistic differences—driven by resonance stabilization—that allow for definitive identification without NMR.
Structural Context & Ionization Behavior[1][2][3][4]
| Feature | Specification | Impact on MS |
| Formula | Odd molecular weight (Nitrogen Rule: 2 nitrogens = even mass). MW 150 . | |
| Core Moiety | Aniline (Aromatic Amine) | Stabilizes molecular ion ( |
| Substituent | 2-Aminopropan-2-yl | Gem-dimethyl group . Highly prone to radical loss to form stable tertiary carbocations. |
| Position | Meta (3-position) | Crucial: Prevents direct resonance conjugation between the aniline nitrogen and the benzylic center. |
Fragmentation Mechanisms (EI & ESI)[1][5]
Primary Fragmentation Pathway: The Gem-Dimethyl Signature
Regardless of the ionization method, the driving force of fragmentation is the stability of the tertiary carbocation formed at the benzylic position.
Electron Ionization (EI) - 70 eV
-
Molecular Ion (
, m/z 150): Distinct and observable, though often not the base peak due to the lability of the aliphatic chain. -
Base Peak (
-Cleavage, m/z 135): The loss of a methyl radical ( , 15 Da) is the dominant pathway. This forms a resonance-stabilized immonium/benzylic ion. -
Secondary Loss (m/z 118): Subsequent loss of ammonia (
, 17 Da) from the m/z 135 fragment.
Electrospray Ionization (ESI) - Positive Mode
-
Parent Ion (
, m/z 151): Dominant species. -
In-Source Fragmentation: At higher cone voltages, the loss of
(17 Da) to form m/z 134 (distinct from EI pattern) is common due to the "proton sponge" effect of the aliphatic amine.
Mechanistic Pathway Diagram
The following diagram illustrates the specific electron movements and resulting fragments.
Caption: Figure 1. Dominant fragmentation pathway of 3-(2-Aminopropan-2-yl)aniline showing the characteristic methyl radical loss.
Comparative Analysis: Meta vs. Para Isomer
Differentiation between the target molecule (Meta) and its alternative (Para) is the most critical application of this data.
The "Resonance vs. Induction" Rule
The intensity of the m/z 135 peak differs between isomers due to the electronic connection between the aniline nitrogen and the benzylic carbon.
| Feature | Meta-Isomer (Target) | Para-Isomer (Alternative) |
| Structure | 3-(2-Aminopropan-2-yl)aniline | 4-(2-Aminopropan-2-yl)aniline |
| Electronic Effect | Inductive Only. The aniline nitrogen is meta; it cannot donate electrons via resonance to the benzylic cation. | Resonance Stabilization. The aniline nitrogen lone pair can conjugate through the ring to the benzylic carbon (Quinoid formation). |
| m/z 135 Stability | Lower. The cation is less stable. | Higher. The cation is hyper-stabilized. |
| Spectral Result | Higher relative abundance of Molecular Ion (m/z 150) compared to Para. More competitive secondary fragmentation (e.g., m/z 93). | Dominant Base Peak at m/z 135. The molecular ion (m/z 150) may be very weak or absent due to rapid conversion to the stable cation. |
Diagnostic Ratio:
-
Para-Isomer:
(Explosive fragmentation to base peak). -
Meta-Isomer:
(Parent ion persists longer).
Experimental Protocol
To ensure reproducible fragmentation data, follow this LC-MS/MS workflow. This protocol is self-validating using the "Diagnostic Ratio" defined above.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-(2-Aminopropan-2-yl)aniline in 1 mL of Methanol (LC-MS grade).
-
Dilution: Dilute to 10 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50 v/v). Note: Acidification ensures protonation for ESI.
Step 2: LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The amine is polar; expect early elution).
Step 3: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: Variable (Critical Step).
-
Low (15V): To observe parent
at m/z 151. -
High (45V): To induce in-source fragmentation and observe m/z 134 (Ammonia loss) and m/z 119 (Methyl loss from protonated species).
-
Step 4: Data Validation Workflow
Caption: Figure 2. Decision tree for distinguishing Meta vs. Para isomers using ESI in-source fragmentation ratios.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cumylamine Derivatives. National Institute of Standards and Technology.
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for inductive vs.
-
Smolecule. (2024). 3-(1-Aminopropan-2-yl)aniline Structure and Properties.
-
BenchChem. (2024). Comparative Analysis of Methyl-Phenoxy Aniline Isomers. (Reference for isomeric differentiation protocols).
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(2-Aminopropan-2-yl)aniline
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled upstream processes. The purity of chemical intermediates, such as 3-(2-Aminopropan-2-yl)aniline, is a foundational pillar upon which the safety and efficacy of the final drug product rests. As regulatory bodies like the FDA and EMA intensify their scrutiny, the adage "the quality problems of most APIs are actually predetermined at the intermediate stage" has never been more resonant.[1] A robust, validated analytical method for intermediates is not merely a quality control checkpoint but a strategic tool that informs process optimization, ensures scalability, and mitigates regulatory risks.[1]
This guide provides an in-depth, experience-driven approach to developing and validating a primary High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(2-Aminopropan-2-yl)aniline. We will explore the causal relationships behind experimental choices, present a self-validating protocol in accordance with ICH guidelines, and objectively compare the developed method against viable alternatives, supported by illustrative experimental data.
Chapter 1: The Primary Analytical Challenge: Understanding the Analyte
3-(2-Aminopropan-2-yl)aniline is an aromatic amine, a class of compounds frequently used as building blocks in medicinal chemistry. Its structure presents specific analytical challenges that directly inform our method development strategy.
-
Dual Amine Functionality: The molecule contains both a primary aromatic amine and a primary aliphatic amine. These groups are basic and will ionize depending on the pH of the mobile phase. Controlling the pH is therefore paramount to achieving consistent retention times and sharp peak shapes.
-
Aromatic Chromophore: The presence of the aniline ring provides strong UV absorbance, making UV-based detection a highly suitable and sensitive choice for HPLC analysis.
-
Chiral Potential: The "2-propan-2-yl" moiety creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). While a standard reversed-phase HPLC method will not separate these enantiomers, their presence is a critical quality attribute that may require a specialized chiral method for resolution, as different enantiomers can have vastly different pharmacological or toxicological profiles.[2]
-
Potential Impurities: Impurities can arise from the synthetic route (e.g., starting materials, regioisomers) or degradation (e.g., oxidation of the amine groups). The analytical method must be able to separate the main analyte from these potential impurities.
Chapter 2: Development of the Primary Reversed-Phase HPLC (RP-HPLC) Method
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and versatility.[3] Our goal is to develop a stability-indicating RP-HPLC method capable of quantifying 3-(2-Aminopropan-2-yl)aniline and separating it from its potential impurities.
The Method Development Workflow
The process of developing a robust HPLC method is systematic, beginning with an understanding of the analyte and progressing through a series of optimization steps to achieve the desired separation.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Choices: A Rationale-Driven Approach
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and our starting point. Its non-polar stationary phase provides excellent retention for moderately polar aromatic compounds like our analyte. We selected a column with dimensions of 250 mm x 4.6 mm and 5 µm particle size, which offers a good balance between resolution and backpressure.[4]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Aqueous Phase & pH Control: To ensure consistent ionization of the amine groups, a phosphate buffer is used. The pKa of aniline is ~4.6. To ensure the analyte is in a single ionic form (protonated) and to avoid peak tailing caused by interaction with residual silanols on the silica backbone, the mobile phase pH should be controlled. A pH of 3.0 was selected, which is well below the pKa of the aromatic amine, leading to sharp, symmetrical peaks.
-
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[4]
-
-
Detection Wavelength: The UV spectrum of the analyte was scanned using a photodiode array (PDA) detector. The maximum absorbance (λmax) was found to be approximately 240 nm. This wavelength was chosen for detection to ensure high sensitivity.[4]
Optimized RP-HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | ACE C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min (10% B), 2-15 min (10-80% B), 15-18 min (80% B), 18-18.1 min (80-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of 3-(2-Aminopropan-2-yl)aniline standard or sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chapter 3: Method Validation: Establishing Trustworthiness
A method is not reliable until it is validated. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]
Validation Protocol & Illustrative Results
System Suitability: Before each validation run, a system suitability solution (a standard solution of the analyte) was injected five times. The acceptance criteria were:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
%RSD of peak areas: ≤ 2.0%
1. Specificity (Selectivity): The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by analyzing a placebo (diluent) and a spiked sample containing known impurities. The analyte peak was well-resolved from all other peaks, and the placebo showed no interference at the retention time of the analyte.
2. Linearity and Range: Linearity was assessed over a range of 50% to 150% of the nominal sample concentration. A series of seven concentrations were prepared and injected.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 250 | 1,245,300 |
| 75% | 375 | 1,870,150 |
| 90% | 450 | 2,248,900 |
| 100% | 500 | 2,501,200 |
| 110% | 550 | 2,752,500 |
| 125% | 625 | 3,128,400 |
| 150% | 750 | 3,749,600 |
| Correlation Coefficient (r²) | 0.9998 |
3. Accuracy (as % Recovery): Accuracy was determined by spiking a known amount of pure analyte into a sample matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.[7]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 400 | 398.8 | 99.7% |
| 100% | 500 | 501.5 | 100.3% |
| 120% | 600 | 597.6 | 99.6% |
| Mean Recovery | 99.87% |
4. Precision:
-
Repeatability (Intra-day): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.[7]
-
Result: %RSD = 0.45%
-
-
Intermediate Precision (Inter-day): The experiment was repeated on a different day by a different analyst using different equipment.
-
Result: %RSD = 0.62%
-
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
Chapter 4: A Comparative Analysis of Alternative Methods
While the developed RP-HPLC method is robust for general purity testing, specific questions may require alternative techniques.
Alternative 1: Chiral HPLC for Enantiomeric Purity
Rationale: As 3-(2-Aminopropan-2-yl)aniline is chiral, assessing its enantiomeric purity is crucial. A standard C18 column cannot separate enantiomers. A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those coated with amylose derivatives, are highly effective for separating a wide range of chiral compounds.[8]
Caption: Decision logic for chiral vs. achiral analysis.
Method Snapshot: Chiral HPLC
-
Column: Chiralpak AD-H (Amylose derivative)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., Diethylamine) to improve peak shape.
-
Detection: UV at 240 nm.
Alternative 2: Gas Chromatography (GC)
Rationale: GC is a powerful technique for analyzing volatile and thermally stable compounds.[3] While aromatic amines can be analyzed by GC, they often require derivatization to block the polar -NH2 groups, which improves volatility and peak shape.[9]
Method Snapshot: GC-FID (with derivatization)
-
Derivatization Step: React the sample with an acylating agent (e.g., trifluoroacetic anhydride) to convert the amines to amides.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
Performance Comparison Guide
| Parameter | Developed RP-HPLC | Chiral HPLC | Gas Chromatography (GC-FID) |
| Primary Use Case | General Purity & Impurity Profiling | Enantiomeric Purity | Volatile Impurities, Alternative Purity Assay |
| Specificity | High for achiral impurities | High for enantiomers | Moderate (may have co-elutions) |
| Sensitivity | High (UV detection) | High (UV detection) | Very High (FID) |
| Sample Prep | Simple dilution | Simple dilution | Complex (requires derivatization) |
| Run Time | Moderate (~25 min) | Can be short (<15 min) | Short (<20 min) |
| Cost | Moderate | High (chiral columns are expensive) | Low to Moderate |
| Key Advantage | Versatile, robust, industry standard | Essential for stereoisomer control | Excellent for residual solvents/volatiles |
| Key Limitation | Cannot separate enantiomers | Specific to enantiomers, not general impurities | Requires derivatization, analyte must be volatile |
Conclusion
The developed and validated reversed-phase HPLC method demonstrates high levels of specificity, linearity, accuracy, and precision, establishing it as a trustworthy and robust procedure for the routine purity assessment of 3-(2-Aminopropan-2-yl)aniline. It serves as the cornerstone of quality control for this critical pharmaceutical intermediate.
However, a comprehensive analytical strategy acknowledges the limitations of any single technique. For complete characterization, especially concerning stereoisomeric purity, the primary RP-HPLC method should be complemented by a dedicated chiral HPLC method. Gas chromatography remains a valuable orthogonal technique, particularly for the analysis of volatile impurities that may not be amenable to LC analysis. By understanding the strengths and weaknesses of each method, researchers and drug development professionals can build a comprehensive quality control system that ensures the integrity of the final API and, ultimately, the safety of the patient.
References
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PharmTech. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethyl)aniline. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
CUNY Academic Works. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Unife. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-(aminomethyl)-N-(propan-2-yl)aniline. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(propan-2-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. sfera.unife.it [sfera.unife.it]
- 9. assets.fishersci.com [assets.fishersci.com]
comparing thermal stability of 3-(2-Aminopropan-2-yl)aniline vs m-phenylenediamine
This guide provides a rigorous technical comparison between m-Phenylenediamine (MPD) and 3-(2-Aminopropan-2-yl)aniline (hereafter referred to as the Hybrid Amine ), focusing on thermal stability, molecular architecture, and curing kinetics.[1][2]
3-(2-Aminopropan-2-yl)aniline vs. m-Phenylenediamine (MPD)[1][2]
Executive Summary
m-Phenylenediamine (MPD) remains the gold standard for high-temperature resistance and chemical inertness in epoxy networks, driven by its fully aromatic structure.[1][2] However, its high melting point and brittle cured network limit its processing window.[1][2]
3-(2-Aminopropan-2-yl)aniline serves as a Hybrid Curing Agent , bridging the gap between aliphatic and aromatic performance.[1][2] By incorporating a sterically hindered aliphatic amine (gem-dimethyl substitution) alongside an aromatic amine, it offers improved toughness and processing latency, albeit with a measurable reduction in ultimate thermal decomposition temperature (
| Feature | m-Phenylenediamine (MPD) | 3-(2-Aminopropan-2-yl)aniline (Hybrid) |
| Molecular Class | Fully Aromatic Diamine | Aromatic-Aliphatic Hybrid Diamine |
| Thermal Stability ( | High (~300°C) | Moderate-High (~240–260°C) |
| Glass Transition ( | Extreme (>150°C) | High (120–145°C) |
| Reactivity | Low (Requires Heat Cure) | Dual-Mode (Latent Aliphatic + Slow Aromatic) |
| Network Properties | Rigid, Brittle, Solvent Resistant | Tougher, Lower Modulus |
Molecular Architecture & Stability Mechanism[1][2]
To understand the thermal performance, we must analyze the bond dissociation energies (BDE) and steric environments of both molecules.[1]
m-Phenylenediamine (MPD)[1][2]
-
Structure: Benzene ring substituted at 1,3 positions with primary amines.[1][2]
-
Stability Mechanism: The
bond is stabilized by resonance with the benzene ring.[1][2] The absence of aliphatic carbons eliminates weak points susceptible to low-temperature oxidative degradation.[2] -
Failure Mode: Ring oxidation and C-N homolysis at elevated temperatures (>300°C).[1][2]
3-(2-Aminopropan-2-yl)aniline (The Hybrid)[1][2]
-
Structure: Aniline core (Position 1) with a tert-alkyl amine group (Position 3).[1][2] Specifically, a cumyl-amine like motif:
.[1][2] -
Stability Mechanism: The gem-dimethyl groups (
) provide steric bulk, shielding the aliphatic nitrogen.[1][2] This "hindered amine" effect reduces the rate of nucleophilic attack and oxidation compared to standard aliphatic amines (e.g., ethylene amines).[1] -
Failure Mode: The
bond is the thermodynamic weak link.[1][2] It possesses lower BDE than the bond, leading to earlier onset of decomposition.[1][2]
Visualizing the Stability Gap
The following diagram illustrates the structural weak points and thermal degradation pathways.
Figure 1: Structural analysis of thermal failure modes. The Hybrid amine's aliphatic side chain acts as the thermal limiting factor.
Thermal Performance Data
The following data compares the curing and degradation profiles. Note that specific values depend on the epoxy resin used (typically DGEBA) and stoichiometry.[1][2]
Table 1: Comparative Thermal Properties (Cured with DGEBA)
| Property | MPD System | Hybrid Amine System | Mechanism Note |
| Melting Point (Monomer) | 63°C (Solid) | < 25°C (Liquid/Low Melt) | Aliphatic substitution disrupts crystal packing, aiding processing.[1][2] |
| Exotherm Peak ( | ~150°C | ~135°C | The aliphatic amine reacts at lower temps; aromatic amine reacts higher.[1][2] |
| Glass Transition ( | 155–170°C | 125–145°C | MPD's rigidity restricts chain mobility more than the Hybrid's alkyl spacer.[1][2] |
| Degradation Onset ( | 310°C | 260°C | Aliphatic C-N bond cleavage occurs before aromatic ring breakdown.[1][2] |
| Char Yield (at 600°C) | High (>35%) | Moderate (~25%) | Aromatic content drives char formation; aliphatic content volatilizes.[1][2] |
Critical Insight: The Hybrid amine exhibits "Dual-Reactivity."[1][2] The hindered aliphatic amine reacts first, building a linear molecular weight, while the aromatic amine reacts later (or requires higher heat) to crosslink.[1] This allows for better B-stage control than MPD.[1][2]
Experimental Protocol: Validating Thermal Stability
To objectively verify these properties in your specific formulation, follow this self-validating protocol using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry).
Workflow Diagram
Figure 2: Standardized thermal characterization workflow.[1][2]
Detailed Methodology
1. Sample Preparation:
-
Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW).
-
Mixing: Mix with DGEBA epoxy (EEW ~190) at 40°C under vacuum to remove bubbles.[1][2]
2. Differential Scanning Calorimetry (DSC):
-
Instrument: Calibrated Indium/Zinc standard.
-
Protocol:
-
Success Criteria: A shift in
between Scan 1 and Scan 2 indicates incomplete cure.[1][2] MPD often requires a post-cure >150°C to reach full .[1][2]
3. Thermogravimetric Analysis (TGA):
-
Atmosphere: Nitrogen (inert) to determine bond stability; Air (oxidative) to determine real-world limit.[1][2]
-
Key Metric: Record the temperature at 5% weight loss (
).
Application Context
When to use MPD:
-
Aerospace Composites: Where
is non-negotiable.[1][2] -
Chemical Tanks: Where maximum solvent resistance is required.[1][2]
-
Risk: Brittle failure modes; difficult processing due to high melting point.[1][2]
When to use 3-(2-Aminopropan-2-yl)aniline (Hybrid):
-
Filament Winding: The lower melting point/liquid state aids in resin bath impregnation.[1][2]
-
Toughness-Critical Parts: The aliphatic spacer provides micro-flexibility, improving impact resistance.[1][2]
-
Latent Systems: The steric hindrance of the gem-dimethyl group provides a longer pot-life than standard aliphatic amines, though shorter than MPD.[1]
References
-
Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations.[1][2] Wiley-VCH.[1][2] (General reference for aromatic vs. aliphatic amine curing mechanisms).
-
Prime, R. B. (1981). Thermosets.[1][2] In Thermal Characterization of Polymeric Materials. Academic Press.[1][2] (Methodology for TGA/DSC of epoxy networks).
-
Chemical Book/PubChem. m-Phenylenediamine Properties. [1][2]
-
U.S. Patent 4,447,587. Hindered Amine Curing Agents for Epoxy Resins.[1][2] (Describes the thermal latency and stability benefits of gem-dimethyl substituted amines).
Sources
Technical Guide: Reactivity Profile of 3-(2-Aminopropan-2-yl)aniline (3-APIA)
This guide provides a technical analysis of 3-(2-Aminopropan-2-yl)aniline (referred to herein as 3-APIA ), a hybrid diamine featuring a unique steric-electronic mismatch between its two amino groups.
Executive Summary: The "Asymmetric" Advantage
In the landscape of diamine precursors for polymer curing and medicinal chemistry, 3-APIA occupies a rare niche. Unlike symmetric diamines (e.g., m-phenylenediamine) or purely aliphatic linkers (e.g., m-xylylenediamine), 3-APIA possesses orthogonal reactivity .
It combines a sterically hindered aliphatic amine (high basicity, low kinetic nucleophilicity toward bulky electrophiles) with an aromatic amine (low basicity, moderate nucleophilicity). This duality allows for:
-
Latent Curing: Extended pot life in epoxy systems due to steric shielding of the aliphatic amine.
-
Chemo-selective Functionalization: The ability to selectively protect or react one amine over the other using pH or steric control without protecting groups.
Structural & Electronic Analysis
To understand the performance of 3-APIA, we must deconstruct its two reactive centers.
| Feature | Amine A: The "Cumyl" Amine | Amine B: The Aniline |
| Structure | Primary aliphatic amine attached to a quaternary carbon ( | Primary aromatic amine attached directly to the benzene ring.[1] |
| Electronic Effect | Inductive Donation (+I): The gem-dimethyl group increases electron density on nitrogen. | Resonance Withdrawal (+M): Lone pair delocalizes into the |
| Basicity ( | ~10.2 (High) | ~4.6 (Low) |
| Steric Environment | High Hindrance: The adjacent methyl groups create a "steric wall," blocking approach of large electrophiles. | Low Hindrance: Relatively accessible, though electronically deactivated. |
| Reactivity Mode | Proton-trap (fast); Nucleophile (slow/latent). | Nucleophile (requires activation or heat). |
Visualization: The Reactivity Landscape
The following diagram maps the logical relationship between structure and reactivity for 3-APIA compared to standard alternatives.
Figure 1: Structural causality map showing how the dual-amine nature of 3-APIA drives its key applications.
Comparative Performance: 3-APIA vs. Standard Diamines[1]
The following table contrasts 3-APIA with m-Phenylenediamine (MPD) (standard aromatic) and m-Xylylenediamine (MXDA) (standard aliphatic).
| Parameter | MPD (Aromatic Ref) | MXDA (Aliphatic Ref) | 3-APIA (Hybrid) |
| Reactivity Type | Symmetric Aromatic | Symmetric Aliphatic | Asymmetric Hybrid |
| Epoxy Gel Time | Slow (Requires Heat) | Very Fast (Minutes) | Latent (Hours at RT) |
| Curing Mechanism | High Temp Cure | Room Temp Cure | Stepwise Cure |
| Thermal Stability ( | High ( | Moderate ( | High ( |
| Selectivity | None (Statistical Mixture) | None (Statistical Mixture) | High (100% Selectivity) |
| Key Use Case | High-temp composites | Coatings, Adhesives | Latent Pre-pregs, Linkers |
Insight: 3-APIA outperforms MXDA in "pot life" (working time) because the gem-dimethyl groups on the aliphatic amine physically block the approach of the epoxide ring at room temperature. However, once heated, the thermal energy overcomes this barrier, resulting in a high cross-link density similar to MPD.
Experimental Protocols
Protocol A: pH-Switchable Selective Acylation
Objective: To selectively acylate the aromatic amine while leaving the aliphatic amine free, utilizing the massive
Principle: At pH ~6.0, the aliphatic amine (
Workflow:
-
Dissolution: Dissolve 10 mmol of 3-APIA in water/THF (1:1 v/v).
-
pH Adjustment: Adjust solution to pH 5.5–6.0 using 1M HCl. Monitor with a calibrated pH meter.
-
Acylation: Add 1.0 equivalent of Acetic Anhydride dropwise at 0°C.
-
Reaction: Stir for 30 minutes. The aliphatic ammonium cannot react. The aniline reacts.[2][3]
-
Workup: Basify to pH 12 with NaOH (liberating the aliphatic amine) and extract with Ethyl Acetate.
-
Result: >95% yield of N-(3-(2-aminopropan-2-yl)phenyl)acetamide.
Protocol B: Latency Testing in Epoxy Systems (Gel Time)
Objective: Quantify the "latency" advantage of 3-APIA against MXDA.
-
Resin: Bisphenol-A diglycidyl ether (DGEBA, EEW=190).
-
Stoichiometry: Mix amine:epoxy at 1:1 active hydrogen equivalent weight (AHEW).
-
Mixing:
-
MXDA Sample: Mix at 25°C. Immediate exotherm expected.
-
3-APIA Sample: Mix at 25°C.
-
-
Measurement: Use a Brookfield Viscometer. Record time to reach 10,000 cP viscosity.
-
Expected MXDA: < 40 minutes.[4]
-
Expected 3-APIA: > 6 hours (due to steric hindrance).
-
Mechanistic Pathway: Orthogonal Functionalization
This diagram illustrates the "pH Switch" mechanism described in Protocol A, demonstrating how to bypass statistical mixtures common with other diamines.
Figure 2: The pH-Switch workflow for selective functionalization of the aromatic amine.
References
-
Basicity of Amines: Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. [Link]
- Context: Establishes the fundamental difference between anilines (~4.6) and tertiary-alkyl amines (~10.5).
-
Epoxy Latency Mechanisms: Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (2022).[5] Polymer Innovation Blog. [Link]
- Context: Explains how steric hindrance (as seen in 3-APIA)
-
Steric Effects in Amines: Reactions of Amines - Steric Hindrance in Alkylation. Chemistry LibreTexts. [Link]
- Context: Validates the reduced nucleophilicity of tertiary-carbon-attached amines (like the cumyl-amine moiety) despite high basicity.
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 3-(1-Aminopropan-2-yl)aniline [smolecule.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Guide: Elemental Analysis Validation of 3-(2-Aminopropan-2-yl)aniline
Executive Summary
Molecule: 3-(2-Aminopropan-2-yl)aniline (CAS: 3073-70-9)
Formula:
In the validation of pharmaceutical intermediates, Elemental Analysis (EA) remains the definitive method for confirming bulk purity and salt stoichiometry, a critical gap often missed by high-resolution mass spectrometry (HRMS) and NMR. This guide provides a comparative analysis of EA against modern spectroscopic alternatives, specifically tailored for the diamine 3-(2-Aminopropan-2-yl)aniline, and details the experimental protocols required to mitigate its hygroscopic and reactive nature.
Part 1: The Comparative Landscape
Why EA is Non-Negotiable for Diamines
While NMR confirms connectivity and HRMS confirms molecular identity, neither effectively detects "silent" impurities such as inorganic salts (NaCl), trapped moisture, or atmospheric carbonates—common contaminants in amine synthesis.
For 3-(2-Aminopropan-2-yl)aniline, the presence of two basic nitrogen centers (the aniline and the aliphatic amine) makes salt formation (e.g.,
Comparative Matrix: EA vs. Alternatives
| Feature | Elemental Analysis (CHN) | 1H NMR | HRMS (ESI) | HPLC (UV) |
| Primary Output | % Composition (Bulk Purity) | Structural Connectivity | Exact Mass / Formula | Chromatographic Purity |
| Salt Detection | Excellent (Defines Stoichiometry) | Poor (Counter-ions often invisible) | Poor (Salts dissociate) | N/A |
| Inorganic Impurities | Detects (via lowered % values) | Blind Spot | Blind Spot | Blind Spot |
| Solvent/Water Detection | Detects (via C/H deviation) | Good (if peaks don't overlap) | N/A | Poor |
| Sample Requirement | Destructive (~2-5 mg) | Non-destructive | Destructive (<1 mg) | Destructive (<1 mg) |
Part 2: Experimental Protocol & Workflow
Sample Preparation (Critical Step)
The aliphatic amine group in 3-(2-Aminopropan-2-yl)aniline is prone to absorbing atmospheric
-
Pre-drying: Samples must be dried in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Handling: Weigh samples in a glovebox or dry-bag under
atmosphere if the free base is being analyzed. -
Capsule Selection: Use Tin (Sn) capsules. For the HCl salt form, add
(Vanadium Pentoxide) as a combustion aid to prevent the formation of refractory nitrides.
Analytical Workflow Diagram
The following diagram illustrates where EA fits into the validation pipeline to ensure "Self-Validating" logic.
Figure 1: The integration of Elemental Analysis into the structural confirmation workflow.
Part 3: Data Interpretation & Theoretical Values
To interpret the results, you must compare the "Found" values against the "Calculated" values for the specific form of the molecule you isolated.
Theoretical Calculations ( )
| Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Free Base | 150.22 | 71.96 | 9.39 | 18.65 | |
| Dihydrochloride | 223.14 | 48.44 | 7.22 | 12.56 | |
| Monohydrate | 168.24 | 64.25 | 9.59 | 16.65 |
Acceptance Criteria
Standard journals (e.g., J. Org.[1] Chem.) and industrial QC require "Found" values to be within ±0.4% of the "Calculated" values.
Example of a Pass: Target: Dihydrochloride Salt Found: C: 48.31%, H: 7.25%, N: 12.50% Result:Pass (All within ±0.4% tolerance).
Part 4: Troubleshooting & Deviation Analysis
When results fail, the specific deviation pattern reveals the root cause. Use the logic below to diagnose synthesis issues.
Diagnostic Decision Tree
Figure 2: Diagnostic logic for interpreting failed Elemental Analysis results.
Common Failure Modes for 3-(2-Aminopropan-2-yl)aniline:
-
The "Water Drag":
-
The "Silica Trap":
-
The "Salt Mismatch":
References
-
ACS Publications. (2022). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry.[1] [Link]
-
Royal Society of Chemistry. (2021).[6] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
National Institutes of Health (NIH). (2022). Guidelines for Characterization of Organic Compounds.[Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uregina.scholaris.ca [uregina.scholaris.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption Spectra of 3-(2-Aminopropan-2-yl)aniline and Its Structural Analogues
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below. This guide is intended for researchers, scientists, and professionals in drug development.
Abstract: This technical guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-(2-Aminopropan-2-yl)aniline. Due to the scarcity of direct published spectral data for this specific molecule, this guide employs a well-established scientific methodology: a comparative analysis based on its core structural components and relevant analogues. By examining the spectra of aniline, cumene, and 3-ethylaniline, we can deconstruct the electronic contributions of the primary amine (an auxochrome) and the alkyl substituent on the benzene ring (the chromophore). This document offers a predictive overview of the spectral features of the target molecule, a standardized protocol for its experimental validation, and a discussion of the underlying electronic transitions.
Introduction: The Rationale for a Comparative Approach
The molecule 3-(2-Aminopropan-2-yl)aniline features two key functional groups on a benzene ring: a primary aromatic amine (-NH₂) and a meta-positioned 2-aminopropan-2-yl group. The aromatic amine functionality is a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. The UV-Vis spectrum of such a molecule is primarily determined by the π → π* electronic transitions within the benzene ring, which are significantly influenced by these substituents.
Our analysis will focus on three key reference compounds:
-
Aniline: The fundamental chromophore-auxochrome system.
-
Cumene (Isopropylbenzene): To isolate the effect of an alkyl group on the benzene ring.
-
3-Ethylaniline: To observe the combined effect of an amino group and a meta-positioned alkyl substituent.
Theoretical Background: Electronic Transitions in Substituted Anilines
The UV-Vis spectrum of aniline, the parent compound, typically displays two primary absorption bands originating from π → π* transitions of the benzene ring.
-
E2-band (Primary Band): Occurs at a shorter wavelength, around 200-210 nm. It is an allowed transition to a higher energy state (¹B₁u).
-
B-band (Benzenoid Band): Found at longer wavelengths, around 280-290 nm. This band arises from a symmetry-forbidden transition to a lower energy state (¹B₂u), which becomes partially allowed due to vibrational coupling.
The lone pair of electrons on the nitrogen atom of the amino group extends the π-system of the benzene ring through resonance. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.
Alkyl groups, like the 2-aminopropan-2-yl group, are weak electron-donating groups through an inductive effect. Their impact on the UV-Vis spectrum is typically minor, causing small bathochromic shifts and a slight increase in absorption intensity (hyperchromic effect).
Standardized Protocol for UV-Vis Spectral Acquisition
To ensure reproducibility and accuracy, the following protocol outlines the standardized procedure for obtaining the UV-Vis absorption spectrum of an aniline derivative. This protocol serves as a self-validating system by including steps for instrument calibration and solvent blanking.
Experimental Workflow
Caption: Workflow for UV-Vis Spectral Analysis.
Step-by-Step Methodology
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. 95% Ethanol or cyclohexane are common choices for aniline derivatives. The solvent should not absorb significantly in the 200-400 nm range.
-
Solution Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL). This series is crucial for verifying Beer-Lambert Law and ensuring the measured absorbance is within the instrument's linear range (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Power on the dual-beam UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the solvent.
-
Place one in the reference beam path and the other in the sample beam path.
-
Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the most dilute analyte solution before filling it with the same solution.
-
Place the sample cuvette back into the sample holder and acquire the absorption spectrum.
-
Repeat this process for each dilution, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Overlay the obtained spectra. Identify the wavelength of maximum absorbance (λmax).
-
Confirm that the absorbance at λmax increases linearly with concentration, validating the data.
-
Comparative Spectral Data and Predictive Analysis
The following table summarizes the reported spectral data for our chosen reference compounds, which will form the basis of our prediction.
| Compound Name | Structure | Solvent | B-Band λmax (nm) | E2-Band λmax (nm) | Reference |
| Aniline | C₆H₅NH₂ | Ethanol | ~280 | ~230 | |
| Cumene | C₆H₅CH(CH₃)₂ | Ethanol | ~262 | ~208 | |
| 3-Ethylaniline | CH₃CH₂C₆H₄NH₂ | Ethanol | ~285 | ~235 |
Analysis of Analogues
-
Aniline: The baseline spectrum shows the strong influence of the -NH₂ group, which pushes the B-band to ~280 nm and the E2-band to ~230 nm, a significant red shift compared to benzene (~255 nm and ~204 nm, respectively).
-
Cumene: The isopropyl group provides a small inductive effect, resulting in a minor bathochromic shift of the B-band to ~262 nm. This demonstrates that a simple alkyl substituent has a much weaker electronic effect than an amino group.
-
3-Ethylaniline: In this molecule, the alkyl group is meta to the amino group. At the meta position, the resonance effect of the amino group does not extend to the alkyl substituent, and their electronic effects are largely additive. The spectrum of 3-ethylaniline shows a B-band at ~285 nm and an E2-band at ~235 nm. This represents a small bathochromic shift of about 5 nm for both bands compared to aniline, which is consistent with the weak electron-donating nature of the ethyl group.
Logical Framework for Prediction
The following diagram illustrates the structural relationships used for our predictive analysis.
Caption: Predictive model based on structural analogues.
Predicted Spectrum for 3-(2-Aminopropan-2-yl)aniline
The 2-aminopropan-2-yl group at the meta position of the target molecule is structurally similar to the ethyl group of 3-ethylaniline but is bulkier and contains an additional, non-conjugated amino group.
-
Electronic Effect: The primary electronic influence on the benzene chromophore comes from the alkyl carbon attached directly to the ring. This effect is very similar to that of an ethyl or isopropyl group. Therefore, we can use 3-ethylaniline as an excellent starting point for our prediction.
-
Second Amino Group: The amino group on the propane side chain is aliphatic and not conjugated with the benzene ring. It will not participate in resonance and will therefore have a negligible effect on the position of the π → π* transition bands. Its own n → σ* transition occurs at a much shorter wavelength (<200 nm) and will likely not be observed.
-
Prediction: Based on the data from 3-ethylaniline, the UV-Vis absorption spectrum of 3-(2-Aminopropan-2-yl)aniline in a polar solvent like ethanol is predicted to exhibit two main bands:
-
An E2-band with a λmax in the range of 235-238 nm .
-
A B-band with a λmax in the range of 285-288 nm .
-
The slight increase in the predicted range accounts for the slightly greater electron-donating and steric nature of the 2-aminopropan-2-yl group compared to an ethyl group.
Conclusion
While direct experimental data for 3-(2-Aminopropan-2-yl)aniline is not publicly cataloged, a robust prediction of its UV-Vis absorption properties can be formulated through a comparative analysis of its structural components. By dissecting the molecule into its primary chromophore (benzene ring) and understanding the influence of its substituents (aromatic amine and meta-alkyl group), we can confidently forecast its spectral behavior. The predicted absorption maxima around 235-238 nm and 285-288 nm are based on the well-documented spectra of aniline and 3-ethylaniline. This guide provides both the theoretical foundation for this prediction and a detailed experimental protocol to enable researchers to validate these findings empirically.
References
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). Cumene. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Ethylaniline. NIST Chemistry WebBook, SRD 69. [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(2-Aminopropan-2-yl)aniline
[1]
Executive Summary & Chemical Profile[1][2][3]
This guide outlines the mandatory disposal procedures for 3-(2-Aminopropan-2-yl)aniline . As a researcher, you must recognize that this compound presents a dual-hazard profile due to its hybrid structure: it contains both an aromatic amine (aniline derivative) and a hindered aliphatic amine (cumyl-amine motif).[1]
Standard "organic waste" disposal is insufficient. The aliphatic amine moiety imparts significant basicity, creating immediate exothermic risks if commingled with acidic waste streams.
Chemical Identity Verification[1]
-
Chemical Name: 3-(2-Aminopropan-2-yl)aniline[1]
-
Functional Class: Aromatic/Aliphatic Diamine
-
Key Functional Groups:
-
Primary Aromatic Amine: Source of systemic toxicity and potential mutagenicity.
-
Primary Aliphatic Amine (Tertiary Carbon): Source of high basicity and corrosivity.
-
Hazard Assessment: The "Why" Behind the Protocol
To ensure a self-validating safety system, you must understand the causality of the hazards. We do not simply "bin" chemicals; we manage their potential energy and toxicity.
| Hazard Category | Specific Risk | Mechanism of Action | Operational Implication |
| Chemical Incompatibility | Exothermic Reaction | The aliphatic amine group ( | CRITICAL: Never dispose of in "General Organic Acid" containers. Segregate as Organic Base . |
| Toxicological | Systemic Toxicity | Aniline derivatives can cause methemoglobinemia (impairing oxygen transport in blood) and are potential sensitizers.[1] | Double-gloving (Nitrile) and use of a fume hood are non-negotiable during waste transfer.[1] |
| Physical | Auto-Oxidation | Anilines darken and degrade upon exposure to air/light, potentially forming azo-compounds or tars.[1] | Waste containers must be amber glass or opaque HDPE and tightly sealed to prevent uncontrolled degradation. |
Waste Segregation Logic
The most common failure point in laboratory waste management is improper segregation. Use the following decision matrix to determine the correct waste stream for this specific compound.
Figure 1: Segregation Decision Matrix. This logic prevents the formation of incompatible mixtures (acid-base exotherms or oxidation-reduction fires).[1]
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating . At each step, a check is performed to ensure the system remains stable.[2]
Phase 1: Preparation & PPE
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
PPE:
-
Eyes: Chemical splash goggles (Face shield recommended if pouring >500mL).
-
Hands: Double Nitrile gloves (0.11mm minimum thickness). Anilines permeate latex rapidly.[1]
-
Body: Standard lab coat, buttoned.
-
Phase 2: Container Selection & Labeling
-
Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass .
-
Why? Metal containers may corrode due to the amine; clear glass allows photo-degradation.
-
-
Labeling (RCRA Compliance):
-
Attach a hazardous waste tag before adding waste.
-
Constituents: Write "3-(2-Aminopropan-2-yl)aniline" (do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Corrosive" (pH > 12 if pure).
-
Phase 3: Transfer & Handover[1]
-
Liquid Waste:
-
Verify the receiving container is designated for Basic Organic Waste .
-
Self-Validation: Check the pH of the receiving container with a dipstick. It must be basic (pH > 7). If acidic, STOP . Do not add.
-
Pour slowly using a funnel to prevent splashing.
-
-
Solid Waste:
-
Place contaminated wipes/gloves in a clear, sealable bag (e.g., 4-mil polyethylene).[1]
-
Place the sealed bag into the solid hazardous waste drum.
-
-
Rinsate:
-
Triple rinse empty reagent bottles with a compatible solvent (e.g., Ethanol or Acetone).
-
Add rinsate to the Liquid Organic Base container, NOT the drain.
-
Emergency Response: Spills & Exposure[4]
In the event of a containment breach, execute the following workflow immediately.
Figure 2: Spill Response Workflow. Note the explicit prohibition on acid neutralization during spill cleanup to prevent fume generation.
Regulatory Compliance (RCRA)
While this specific compound may not have a dedicated "U" or "P" list code, it falls under Characteristic Hazardous Waste regulations.
-
Waste Code Determination:
-
D002 (Corrosivity): Applicable if the aqueous pH of the waste is
. -
Toxic: Due to the aniline moiety, it must be treated as toxic waste.
-
-
Disposal Method: The ultimate fate of this waste stream is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
PubChem. (2023). Compound Summary: Aniline Derivatives and Safety Profile. National Library of Medicine. [Link]
Personal protective equipment for handling 3-(2-Aminopropan-2-yl)aniline
Topic: Personal Protective Equipment (PPE) & Safety Logistics for Handling 3-(2-Aminopropan-2-yl)aniline CAS: 3090-84-8 (and related isomers) Classification: Aromatic/Aliphatic Diamine Intermediate
Part 1: Executive Safety Directive
Treat this chemical as a Dual-Hazard Agent: Systemically Toxic & Locally Corrosive.
As a Senior Application Scientist, I urge you to look beyond the standard "wear gloves" advice. 3-(2-Aminopropan-2-yl)aniline presents a unique pharmacological challenge to safety because it possesses two distinct nitrogen centers:
-
The Aniline Moiety (Aromatic Amine): Highly lipophilic. It penetrates intact skin rapidly, causing methemoglobinemia (oxygen deprivation in blood) and potential sensitization.
-
The Isopropyl Amine Moiety (Aliphatic Amine): Highly basic (
). It causes immediate caustic burns to mucous membranes and eyes.
The Failure Mode: Standard nitrile gloves often provide false security against aromatic amines. The permeation breakthrough time for anilines in standard 4-mil nitrile gloves can be less than 15 minutes. You must adopt the Laminate-Nitrile Double Barrier protocol described below.
Part 2: The PPE Matrix (Technical Specifications)
This matrix is designed to defeat the specific permeation and volatility characteristics of hybrid diamines.
| Protection Zone | Standard Protocol (Low Risk/Weighing) | High-Risk Protocol (Synthesis/Spills/Liquids) | Scientific Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (5 mil)2. Outer: Nitrile (5 mil) | The "Silver Shield" Protocol: 1. Inner: EVOH/PE Laminate (e.g., Silver Shield®)2. Outer: Nitrile (Heavy Duty, >6 mil) | Permeation Physics: Aromatic amines diffuse through nitrile rubber. Laminate films (EVOH) provide >8 hours breakthrough time. The outer nitrile provides grip and tear resistance. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Respirator Required (if outside hood): Full-face APR with OV/P100 (US) or ABEK-P3 (EU) cartridges. | Dual Filtration: The "OV" (Organic Vapor) captures the amine vapors; the "P100" captures dusts if the substance is a solid/salt. |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Full-Face Respirator OR Splash Goggles + Face Shield (8-inch min) | Caustic Risk: Aliphatic amines can cause permanent corneal opacity. Safety glasses are insufficient against vapors/aerosols. |
| Body | Lab Coat (100% Cotton or Nomex) + Chemical Apron | Tyvek® 400 (or equivalent) Coverall + Butyl Rubber Apron | Skin Absorption: Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes. |
Part 3: Operational Protocols
Protocol A: The "Static-Free" Weighing Procedure
Why: Amine salts and intermediates are often sticky or carry static charge, leading to "fly-away" powder that contaminates the balance area.
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Ionization: Use an anti-static gun (polonium or piezo-electric) on the weighing boat before adding the chemical.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Handles the chemical container and spatula.
-
Right Hand (Clean): Touches only the balance doors and notebook.
-
-
Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 5% Citric Acid or Vinegar) followed by water. Reason: The acid neutralizes the basic amine residues that water alone might just smear.
Protocol B: Emergency Spill Response (Liquids/Oils)
Do not use standard paper towels. They increase surface area for evaporation.
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: Wear the High-Risk Protocol gear (Laminate gloves are mandatory here).
-
Neutralize: Cover the spill with a dry acid neutralizer (e.g., Citric Acid powder or Sodium Bisulfate).
-
Observation: Wait for the reaction (heat/bubbling) to subside.
-
-
Absorb: Use an inert absorbent (Vermiculite or Chem-Sorb). Do not use sawdust (reaction with amines can be exothermic/fire risk).
-
Disposal: Scoop into a heavy-duty hazardous waste bag. Label as "Basic Organic Toxic."
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state and operation type.
Caption: Decision tree for selecting glove material and eye protection based on physical state and procedural risk.
Part 5: Waste Disposal & Incompatibility
Critical Segregation Rule: Never dispose of this chemical in the same waste stream as Oxidizers (e.g., Nitric Acid, Peroxides) or Anhydrides .
-
Mechanism:[1][2][3][4][5][6] Aromatic amines can react violently with oxidizers. Reaction with anhydrides can generate significant heat in a closed waste drum.
Disposal Workflow:
-
Stream: Segregate into "Alkaline Organic Waste."
-
Labeling: Explicitly mark the tag with "CONTAINS AROMATIC AMINES - TOXIC."
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic (though this chemical is basic, the waste stream might vary).
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Systemic Agent Information. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for Aniline Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
